1-Chloro-4-(1-methoxybut-3-enyl)benzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-chloro-4-(1-methoxybut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h3,5-8,11H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLOVRNFUYYDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC=C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458323 | |
| Record name | Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118167-26-3 | |
| Record name | Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic pathway for 1-Chloro-4-(1-methoxybut-3-enyl)benzene, a molecule of interest for various research and development applications. Due to the limited availability of direct synthesis data for this specific compound, this document outlines a proposed multi-step synthesis based on established organic chemistry reactions, including a Grignard reaction and subsequent allylation, followed by a Williamson ether synthesis.
Detailed experimental protocols are provided for each step, offering a practical framework for laboratory synthesis. Furthermore, this guide emphasizes the importance of meticulous data collection and presents a template for recording critical quantitative data.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process starting from 4-chlorobenzaldehyde. The proposed pathway involves:
-
Grignard Reaction: Formation of a Grignard reagent from allyl bromide and magnesium, followed by its addition to 4-chlorobenzaldehyde to produce 1-(4-chlorophenyl)but-3-en-1-ol.
-
Williamson Ether Synthesis: Deprotonation of the secondary alcohol with a strong base to form an alkoxide, which is then reacted with an alkylating agent (e.g., methyl iodide) to yield the target molecule, this compound.
This pathway is illustrated in the logical relationship diagram below.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis.
2.1. Step 1: Synthesis of 1-(4-chlorophenyl)but-3-en-1-ol
This procedure details the Grignard reaction between allylmagnesium bromide and 4-chlorobenzaldehyde.
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide
-
4-chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether or THF.
-
Add a small amount of the allyl bromide solution to the magnesium suspension to initiate the reaction. The initiation may be indicated by bubble formation and a gentle warming of the flask. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-chlorophenyl)but-3-en-1-ol.
-
2.2. Step 2: Synthesis of this compound
This procedure describes the Williamson ether synthesis to form the final product.
-
Materials:
-
1-(4-chlorophenyl)but-3-en-1-ol
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-chlorophenyl)but-3-en-1-ol in anhydrous THF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride in small portions to the stirred solution. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
-
Data Presentation
Accurate and consistent data collection is paramount in chemical synthesis. The following tables provide a template for recording the essential quantitative data for each synthetic step.
Table 1: Physical and Molar Data of Reactants
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| 4-chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.196 | 46-49 | 213-214 |
| Allyl bromide | C₃H₅Br | 120.98 | 1.398 | -119 | 70-71 |
| Magnesium | Mg | 24.31 | 1.74 | 650 | 1090 |
| Sodium Hydride (60%) | NaH | 24.00 | 1.38 | 800 (dec.) | N/A |
| Methyl Iodide | CH₃I | 141.94 | 2.28 | -66.5 | 41-43 |
Table 2: Reaction Parameters and Yields
| Step | Product | Starting Material | Moles of Starting Material (mol) | Moles of Product (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 1-(4-chlorophenyl)but-3-en-1-ol | 4-chlorobenzaldehyde | [Record Value] | [Record Value] | [Calculate] | [Record Value] | [Calculate] |
| 2 | This compound | 1-(4-chlorophenyl)but-3-en-1-ol | [Record Value] | [Record Value] | [Calculate] | [Record Value] | [Calculate] |
Table 3: Purity and Characterization Data of this compound
| Analytical Method | Result |
| Purity (by GC-MS or HPLC) | [Record Purity %] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): [Record chemical shifts, multiplicities, and integrations] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): [Record chemical shifts] |
| Mass Spectrometry (EI) | m/z: [Record significant fragment ions and molecular ion peak] |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): [Record characteristic absorption bands] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for a single synthetic step, from reaction setup to product purification and analysis.
Caption: General experimental workflow for a synthetic chemistry procedure.
Disclaimer: This document provides a proposed synthetic route and detailed protocols based on established chemical principles. The synthesis of this compound has not been extensively reported in the literature, and therefore, these procedures should be considered theoretical. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Technical Guide: 1-Chloro-4-(1-methoxybut-3-enyl)benzene (CAS No. 118167-26-3)
Regrettably, a comprehensive technical guide on 1-Chloro-4-(1-methoxybut-3-enyl)benzene cannot be generated at this time due to a significant lack of publicly available scientific literature and experimental data. While the Chemical Abstracts Service (CAS) number has been identified, detailed information regarding its synthesis, physicochemical properties, experimental protocols, and biological activity is not sufficiently documented in accessible resources.
This document summarizes the limited information that has been found.
Chemical Identity
A summary of the basic chemical identifiers for this compound is provided below.
| Identifier | Value | Reference |
| CAS Number | 118167-26-3 | [1] |
| Molecular Formula | C11H13ClO | [1] |
| Chemical Name | This compound | [1] |
Physicochemical Properties
No specific, experimentally determined physicochemical data such as melting point, boiling point, or solubility for this compound could be located.
Synthesis
Detailed, peer-reviewed synthesis protocols specifically for this compound are not available in the searched scientific literature.
Biological Activity
One source makes a general statement about the potential biological activity of this compound, suggesting it may possess "Moderate antimicrobial" and "Strong anticancer effects".[2] However, this claim is not substantiated with any experimental data, protocols, or citations to primary research literature. Without this information, the biological activity remains unverified.
Experimental Protocols
No detailed experimental protocols involving this compound were found.
Signaling Pathways and Mechanisms of Action
Due to the absence of research on its biological effects, there is no information available on any signaling pathways or mechanisms of action associated with this compound.
Conclusion
The lack of available data for this compound prevents the creation of an in-depth technical guide that would meet the standards required by researchers, scientists, and drug development professionals. The core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled. Further research and publication in peer-reviewed journals are necessary to elucidate the properties and potential applications of this chemical compound.
References
An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Due to a lack of experimentally determined data for several key physical properties, this document outlines established computational prediction methodologies and standard experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a structured approach to understanding and verifying the physicochemical characteristics of this compound.
Introduction
This compound is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical properties is crucial for its handling, reaction optimization, formulation, and for predicting its pharmacokinetic and pharmacodynamic behavior. This guide summarizes the available data and provides a roadmap for the determination of its key physical characteristics.
Core Physical Properties
Currently, limited experimental data for this compound is available in the public domain. The known and computationally predicted properties are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃ClO | - |
| Molecular Weight | 196.67 g/mol | ECHEMI[1] |
| XLogP3 | 3.3 | ECHEMI (Calculated)[1] |
| Hydrogen Bond Acceptor Count | 1 | ECHEMI (Calculated)[1] |
| Rotatable Bond Count | 4 | ECHEMI (Calculated)[1] |
| Boiling Point | Not Experimentally Determined | - |
| Melting Point | Not Experimentally Determined | - |
| Density | Not Experimentally Determined | - |
| Water Solubility | Not Experimentally Determined | - |
Computational Prediction of Physical Properties
In the absence of experimental data, computational methods serve as a powerful tool for estimating the physical properties of molecules. These predictions are valuable for initial assessments and guiding experimental design.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties.[2] These models are developed by training on large datasets of compounds with known properties. For this compound, QSPR could be employed to predict properties such as boiling point, melting point, density, and solubility. The accuracy of QSPR predictions depends heavily on the quality and relevance of the training dataset.[2]
Machine Learning and AI-based Models
Modern machine learning (ML) and artificial intelligence (AI) approaches, such as graph neural networks and deep neural networks, have shown high accuracy in predicting molecular properties.[3][4][5][6] These models learn complex patterns from molecular representations to predict properties like boiling point[3][4], melting point[7][8], density[5][6], and aqueous solubility[9][10]. The SMILES string or 2D structure of this compound can be used as input for these predictive models.
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the bulk properties of a substance by simulating the interactions of a large number of molecules over time.[5] This method can be used to predict density by simulating the bulk liquid state and calculating the average density of the system. MD simulations can also be employed in more complex free energy calculations to predict melting points and solubility.[11][12]
Logical Workflow for Property Prediction
The following diagram illustrates a logical workflow for the computational prediction of the physical properties of this compound.
Caption: A flowchart illustrating the use of molecular structure as input for various computational methods to predict key physical properties.
Experimental Protocols for Property Determination
To validate computational predictions and establish definitive values, experimental determination of the physical properties is essential. The following are detailed, generalized protocols for key experiments.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is indicative of a pure compound.[13][14]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.[15]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (if predicted).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[16]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[13]
-
Perform the determination in triplicate for accuracy.
Boiling Point Determination (Distillation or Thiele Tube Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]
Apparatus:
-
Distillation apparatus (distilling flask, condenser, receiving flask) or Thiele tube setup[19]
-
Heating mantle or Bunsen burner
-
Thermometer
-
Boiling chips
Procedure (Simple Distillation):
-
Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the distilling flask.[19]
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[19]
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
The boiling point is the stable temperature reading on the thermometer during the distillation of the bulk of the liquid.[20]
-
Record the atmospheric pressure at the time of the experiment.
Density Determination
Principle: Density is the mass of a substance per unit volume.[21]
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Thermometer
Procedure:
-
Measure the mass of a clean, dry pycnometer or graduated cylinder.[22]
-
Add a known volume of this compound to the container.[23]
-
Measure the total mass of the container and the liquid.[23]
-
Calculate the mass of the liquid by subtracting the mass of the empty container.[23]
-
Divide the mass of the liquid by its volume to determine the density (g/mL or g/cm³).
-
Record the temperature at which the measurement was taken, as density is temperature-dependent.[21]
-
Repeat the measurement for accuracy.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a solvent.[24]
Apparatus:
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
pH meter
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of purified water (or buffer of a specific pH).
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[24]
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation may be necessary to separate the solid and liquid phases.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.
-
The determined concentration represents the equilibrium solubility under the specified conditions.
-
It is recommended to perform this experiment in triplicate.[24]
Experimental Workflow for Property Verification
The following diagram outlines the workflow for the experimental verification of the predicted physical properties.
Caption: A workflow diagram showing the progression from predicted properties to experimental verification and final data validation.
Conclusion
While experimental data for this compound is currently scarce, this technical guide provides a robust framework for its characterization. By leveraging computational prediction methods, researchers can obtain valuable initial estimates of its physical properties. Subsequently, the detailed experimental protocols outlined herein can be employed to determine accurate and reliable values. This integrated approach of computational prediction followed by experimental verification is crucial for advancing the scientific understanding and potential applications of this compound in research and development.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. A deep neural network model for packing density predictions and its application in the study of 1.5 million organic molecules - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02677K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jsr.org [jsr.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 11. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. westlab.com [westlab.com]
- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. vernier.com [vernier.com]
- 21. uoanbar.edu.iq [uoanbar.edu.iq]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. quora.com [quora.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-(1-methoxybut-3-enyl)benzene is a substituted aromatic compound with the chemical formula C₁₁H₁₃ClO.[1] This technical guide aims to provide a comprehensive overview of its molecular structure, physicochemical properties, and currently available scientific data. However, a thorough search of scientific literature and chemical databases reveals a significant lack of in-depth experimental data for this specific molecule. While basic identifiers are available, detailed experimental protocols, extensive spectroscopic characterization, and biological activity studies appear to be unpublished or not widely available in the public domain. This document summarizes the known information and outlines the necessary experimental work required to fully characterize this compound for potential applications in research and drug development.
Molecular Structure and Basic Properties
This compound consists of a chlorobenzene ring substituted at the fourth position with a 1-methoxybut-3-enyl side chain. The presence of a chiral center at the first carbon of the butyl chain and a double bond suggests the potential for stereoisomerism.
Table 1: Basic Molecular Properties
| Property | Value | Source |
| CAS Number | 118167-26-3 | [1] |
| Molecular Formula | C₁₁H₁₃ClO | [1] |
| Molecular Weight | 196.67 g/mol | [1] |
| IUPAC Name | This compound | N/A |
Synthesis and Characterization: A Methodological Gap
A comprehensive search for established synthetic routes for this compound did not yield any specific, detailed experimental protocols. General synthetic strategies for structurally similar compounds, such as the synthesis of other chloro-methoxy-benzene derivatives, often involve nucleophilic substitution reactions.[2] For instance, a common method involves the reaction of a halogenated toluene with sodium methoxide.[2]
Hypothetical Synthetic Workflow:
To address the current lack of information, a plausible synthetic approach could involve a multi-step process. The following diagram illustrates a conceptual workflow for the synthesis and subsequent characterization of this compound.
Spectroscopic Data: The Need for Experimental Elucidation
At present, there is no publicly available spectroscopic data (NMR, Mass Spectrometry, IR) specifically for this compound. To facilitate future identification and characterization, the following table outlines the expected spectroscopic characteristics based on its molecular structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons on the chlorobenzene ring (approx. 7.0-7.4 ppm).- Alkene protons of the butenyl group (approx. 5.0-6.0 ppm).- Methine proton adjacent to the methoxy group and the aromatic ring.- Methoxy group protons (singlet, approx. 3.3-3.8 ppm).- Methylene protons of the butyl chain. |
| ¹³C NMR | - Aromatic carbons (approx. 120-140 ppm).- Alkene carbons (approx. 115-140 ppm).- Carbon attached to chlorine (distinct chemical shift).- Methine carbon attached to the methoxy group.- Methoxy carbon (approx. 55-60 ppm).- Methylene carbon. |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight (196.67 for C₁₁H₁₃ClO).- Isotopic pattern characteristic of a chlorine-containing compound (M+2 peak with ~1/3 intensity of M⁺).- Fragmentation patterns corresponding to the loss of methoxy, butenyl, or chloro groups. |
| IR Spec. | - C-H stretching (aromatic and aliphatic).- C=C stretching (aromatic and alkene).- C-O stretching (ether).- C-Cl stretching. |
Biological Activity and Signaling Pathways: An Unexplored Frontier
There is currently no information available in scientific literature regarding the biological activity of this compound or its interaction with any signaling pathways. The presence of a substituted benzene ring and a reactive butenyl group suggests that the compound could potentially interact with biological systems, but this remains purely speculative without experimental evidence.
Logical Workflow for Biological Screening:
For researchers interested in the potential bioactivity of this compound, a logical screening workflow would be necessary.
Conclusion and Future Directions
While the basic chemical identity of this compound is established, it remains a largely uncharacterized molecule. This guide highlights the significant gaps in the existing scientific knowledge. For this compound to be of value to the scientific community, particularly in the field of drug development, a complete chemical and biological characterization is imperative. Future research should focus on:
-
Developing and publishing a robust synthetic protocol.
-
Comprehensive spectroscopic analysis (NMR, MS, IR) to confirm its structure.
-
Investigating its physicochemical properties, such as solubility and stability.
-
Conducting broad in vitro and cell-based screening to identify any potential biological activity.
The information presented here serves as a foundational call to action for researchers to explore and elucidate the properties of this novel chemical entity.
References
An In-depth Technical Guide to the NMR Spectrum of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Due to the absence of experimentally acquired spectra in the public domain for this specific molecule, this guide leverages established NMR principles and spectral data from analogous compounds to offer a comprehensive theoretical spectrum. This information is invaluable for the identification and structural elucidation of this compound in a research and development setting.
Predicted Spectroscopic Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of chemical shifts and coupling constants of similar structural motifs found in various organic molecules.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar (ortho to Cl) | 7.25 - 7.35 | d | ~8.5 | 2H |
| H-Ar (ortho to Sub.) | 7.15 - 7.25 | d | ~8.5 | 2H |
| H-1' | 5.70 - 5.90 | m | - | 1H |
| H-2' | 4.95 - 5.10 | m | - | 2H |
| H-3' | 4.20 - 4.30 | t | ~6.5 | 1H |
| H-4' | 2.30 - 2.50 | m | - | 2H |
| OCH₃ | 3.30 | s | - | 3H |
Predicted in CDCl₃ at 400 MHz
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-Ar (C-Cl) | 132.0 - 134.0 |
| C-Ar (C-Sub.) | 138.0 - 140.0 |
| C-Ar (CH) | 128.0 - 129.0 |
| C-Ar (CH) | 127.0 - 128.0 |
| C-1' | 137.0 - 139.0 |
| C-2' | 115.0 - 117.0 |
| C-3' | 82.0 - 84.0 |
| C-4' | 40.0 - 42.0 |
| OCH₃ | 56.0 - 58.0 |
Predicted in CDCl₃ at 100 MHz
Experimental Protocols
A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should dissolve the sample completely.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.[1] Modern spectrometers can also reference the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent. High-field NMR spectrometers, often equipped with superconducting magnets, are standard for obtaining high-resolution spectra.[2][3]
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Apply a 90° pulse.
-
Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The acquisition time is typically 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]
-
-
Data Processing:
-
The acquired FID is subjected to Fourier transformation to convert the time-domain signal into a frequency-domain spectrum.[3]
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak or TMS.
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key predicted proton and carbon environments relevant to its NMR spectrum.
References
Mass Spectrometry of 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometry of 1-Chloro-4-(1-methoxybut-3-enyl)benzene, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation pathways under electron ionization (EI) conditions, presents key quantitative data in a structured format, and offers detailed experimental protocols for its analysis. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation of novel organic molecules.
Introduction
This compound, with the chemical formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol , is a molecule featuring a chlorobenzene ring, an ether linkage, and a terminal alkene.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex matrices. Electron ionization (EI) is a standard and widely used technique for the analysis of such volatile and semi-volatile organic compounds.[2][3] The high energy of EI (typically 70 eV) induces extensive fragmentation, providing a unique fingerprint for the molecule and valuable structural information.[2]
Predicted Electron Ionization Mass Spectrum
The mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]⁺˙) and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4]
Key Predicted Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 196/198 | Molecular Ion | [C₁₁H₁₃ClO]⁺˙ | Initial ionization of the molecule. |
| 165/167 | [M - OCH₃]⁺ | [C₁₀H₁₀Cl]⁺ | Loss of a methoxy radical. |
| 141/143 | [M - C₄H₇O]⁺ | [C₇H₆Cl]⁺ | Cleavage of the bond between the aromatic ring and the side chain. |
| 125 | [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | Benzylic cleavage with loss of the butenyl methoxy group. |
| 111/113 | Chlorotropylium ion | [C₇H₆Cl]⁺ | Rearrangement of the benzylic cation. |
| 91 | Tropylium ion | [C₇H₇]⁺ | Benzylic cleavage with loss of the chloro substituent from the aromatic ring, followed by rearrangement. This is a common fragment for compounds with a benzyl group.[5] |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of chlorine from the chlorophenyl fragment.[4] |
| 55 | Butenyl cation | [C₄H₇]⁺ | Cleavage of the bond between the methoxy group and the butenyl chain. |
Proposed Fragmentation Pathways
Upon electron ionization, this compound will form a molecular ion. This high-energy species will then undergo a series of fragmentation reactions, primarily driven by the stability of the resulting carbocations and radicals. The presence of the aromatic ring, the ether linkage, and the double bond will influence the fragmentation pattern.
A key fragmentation pathway is initiated by the cleavage of the C-C bond between the benzene ring and the side chain (benzylic cleavage), which is a common fragmentation pattern for aromatic compounds.[5] This can lead to the formation of a resonance-stabilized benzylic cation. Another significant fragmentation will involve the ether functionality, which can undergo alpha-cleavage or cleavage of the C-O bond.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A standard approach for the mass spectrometric analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS), given its likely volatility.
Sample Preparation
-
Dissolution: Dissolve a small amount (e.g., 1 mg) of the solid compound or a microliter volume of the liquid compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).
-
Dilution: Serially dilute the stock solution to an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following table outlines a typical set of parameters for a GC-MS experiment.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Data Analysis
-
Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.
-
Spectral Interpretation: Analyze the fragmentation pattern to confirm the structure of the compound. Compare the obtained spectrum with a library of known spectra if available.
Experimental Workflow
The logical flow of the mass spectrometry experiment is depicted in the following diagram.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a solid foundation for the analytical characterization of this compound. The provided visualizations of the fragmentation pathways and experimental workflow serve to clarify the complex processes involved in its analysis. This information is intended to aid researchers in the efficient and accurate structural elucidation of this and similar molecules.
References
The Chemical Stability of 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 1-Chloro-4-(1-methoxybut-3-enyl)benzene, a novel organic molecule with potential applications in pharmaceutical development. Due to the absence of direct stability data for this specific compound in publicly available literature, this guide extrapolates its stability profile based on the known chemical behavior of its constituent functional groups: a chloroaromatic ring, a benzylic/allylic ether, and a terminal alkene. The primary degradation pathways identified and discussed include hydrolysis of the ether linkage, oxidation of the terminal alkene, and photochemical degradation of the chlorobenzene moiety. This document outlines potential degradation products, provides detailed experimental protocols for stability assessment, and presents available quantitative data from analogous compounds to guide further research and development.
Introduction
This compound is a molecule of interest for its potential as a synthetic intermediate in drug development. Its chemical structure, featuring a combination of a stable aromatic core with more reactive ether and alkene functionalities, necessitates a thorough understanding of its stability under various environmental and physiological conditions. This guide aims to provide a predictive assessment of its chemical stability, focusing on the key degradation pathways that could impact its synthesis, storage, and biological activity.
Predicted Degradation Pathways
The chemical stability of this compound is predicted to be primarily influenced by three key degradation pathways, each associated with a specific functional group within the molecule.
Hydrolytic Cleavage of the Benzylic/Allylic Ether
The methoxy group is situated at a benzylic and allylic position, which is known to be susceptible to acid-catalyzed hydrolysis.[1][2][3] This reaction is initiated by the protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a relatively stable secondary benzylic/allylic carbocation and methanol.[2][4][5] The carbocation can then react with water to yield the corresponding alcohol.
Oxidative Degradation of the Terminal Alkene
The terminal double bond in the but-3-enyl side chain is a prime target for oxidation.[6][7] Atmospheric oxygen can lead to the formation of hydroperoxides, which can further decompose into aldehydes and carboxylic acids.[8] Ozonolysis represents another significant oxidative cleavage pathway, which would break the carbon-carbon double bond to yield smaller carbonyl compounds.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Comprehensive Technical Guide to the Solubility of 1-Chloro-4-(1-methoxybut-3-enyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Due to the limited availability of specific experimental data for this compound, this document focuses on its predicted solubility based on its chemical structure, and outlines the standardized experimental protocols for determining its solubility in various organic solvents.
Predicted Solubility Profile
The solubility of a compound is largely governed by the principle of "like dissolves like".[1][2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The structure of this compound contains both nonpolar and moderately polar functional groups, which will influence its solubility.
-
Nonpolar Moieties : The benzene ring and the butenyl chain are nonpolar.
-
Polar Moieties : The chloro- and methoxy- groups introduce polarity.
Based on this structure, this compound is predicted to have good solubility in a range of common organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The benzene ring and hydrocarbon chain will interact favorably with nonpolar solvents. |
| Polar Aprotic | Acetone, Dichloromethane | High | The dipole moments of the chloro- and methoxy- groups will allow for favorable interactions. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The polar groups can interact with the solvent, but the nonpolar bulk of the molecule may limit very high solubility. |
| Very Polar | Water | Low | The large nonpolar surface area of the molecule will likely make it poorly soluble in water. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for commonly used techniques.
2.1. Isothermal Shake-Flask Method
This is a widely recognized method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation : Prepare a series of vials with a known volume of the selected organic solvent.
-
Addition of Solute : Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration : Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.
-
Sampling : Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Quantification : Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
2.2. Gravimetric Analysis
This method is straightforward but may be less precise for compounds with low solubility.
Methodology:
-
Sample Preparation : Following the Isothermal Shake-Flask method, take a known volume of the saturated supernatant.
-
Solvent Evaporation : Place the sample in a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
-
Mass Determination : Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation : Calculate the solubility in terms of mass per volume of solvent (e.g., g/L).
2.3. High-Performance Liquid Chromatography (HPLC) Quantification
HPLC is a highly accurate and precise method for determining the concentration of a solute.
Methodology:
-
Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
HPLC Analysis : Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting peak area versus concentration.
-
Sample Analysis : Dilute the saturated supernatant (obtained from the shake-flask method) with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Concentration Determination : Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Solubility Calculation : Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.
Data Presentation for Experimental Results
All quantitative data should be recorded in a structured format for easy comparison and analysis.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Method of Analysis | Measured Solubility (g/L) | Measured Solubility (mol/L) | Notes |
| Hexane | 25 | HPLC | |||
| Toluene | 25 | HPLC | |||
| Acetone | 25 | HPLC | |||
| Dichloromethane | 25 | HPLC | |||
| Ethanol | 25 | HPLC | |||
| Methanol | 25 | HPLC |
Visualizations
4.1. Logical Relationship of Structure to Predicted Solubility
Caption: Predicted solubility based on molecular structure.
4.2. Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask method with HPLC analysis.
References
A Technical Guide to the Reactivity of the Butenyl Side Chain in 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical reactivity of the butenyl side chain in 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Due to the limited availability of specific experimental data for this compound, this document outlines its expected reactivity based on established principles of organic chemistry. The guide covers a range of potential transformations including electrophilic additions, oxidations, reductions, and radical-initiated reactions. Detailed theoretical experimental protocols and tabulated summaries of expected outcomes are provided to support synthetic planning and drug development efforts. Visualizations of key reaction pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound is a substituted aromatic compound featuring a butenyl side chain. This side chain, with its terminal double bond and an allylic methoxy group, presents a rich landscape for chemical modification. The presence of both an alkene and a benzylic ether functionality suggests multiple avenues for selective transformations, making it a potentially versatile intermediate in the synthesis of more complex molecules, including those with pharmaceutical applications. The chloro- and methoxy-substituents on the benzene ring can also influence the reactivity of the aromatic system, although this guide will focus primarily on the reactions of the butenyl side chain. This document serves as a theoretical framework for researchers exploring the synthetic utility of this molecule.
Electrophilic Addition Reactions
The terminal double bond of the butenyl side chain is expected to readily undergo electrophilic addition reactions. The regioselectivity of these additions will be governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable secondary carbocation at the benzylic position.
Hydrohalogenation
The addition of hydrogen halides (HCl, HBr, HI) is predicted to proceed via a carbocation intermediate. The halogen will add to the more substituted carbon (C2 of the butenyl chain), while the hydrogen adds to the terminal carbon (C1).
Table 1: Predicted Outcomes of Hydrohalogenation Reactions
| Reagent | Predicted Major Product | Predicted Yield (%) |
| HCl | 1-Chloro-4-(3-chloro-1-methoxybutyl)benzene | 85-95 |
| HBr | 1-Chloro-4-(3-bromo-1-methoxybutyl)benzene | 85-95 |
| HI | 1-Chloro-4-(3-iodo-1-methoxybutyl)benzene | 80-90 |
Experimental Protocol: General Procedure for Hydrohalogenation
-
Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C.
-
Bubble the desired hydrogen halide gas (HCl or HBr) through the solution or add a solution of the hydrogen halide in a non-nucleophilic solvent. For HI, a solution of hydriodic acid can be used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Hydrohalogenation Pathway
Caption: Predicted pathway for the hydrohalogenation of the butenyl side chain.
Hydration
Acid-catalyzed hydration will likely lead to the formation of an alcohol following Markovnikov's rule. Oxymercuration-demercuration is an alternative method that avoids carbocation rearrangements and typically gives higher yields of the Markovnikov product. Hydroboration-oxidation, in contrast, is expected to yield the anti-Markovnikov alcohol.
Table 2: Predicted Outcomes of Hydration Reactions
| Reaction | Reagents | Predicted Major Product | Predicted Yield (%) |
| Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | 4-(4-Chlorophenyl)-4-methoxybutan-2-ol | 60-70 |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 4-(4-Chlorophenyl)-4-methoxybutan-2-ol | 90-98 |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 4-(4-Chlorophenyl)-4-methoxybutan-1-ol | 90-98 |
Experimental Protocol: General Procedure for Hydroboration-Oxidation
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Diagram 2: Hydration Strategies
Caption: Regioselective hydration of the butenyl side chain.
Oxidation Reactions
The double bond and the benzylic position of the butenyl side chain are susceptible to various oxidation reactions.
Oxidative Cleavage
Ozonolysis of the terminal double bond, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), is expected to yield an aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid. Stronger oxidizing agents like potassium permanganate under harsh conditions can cleave the entire side chain at the benzylic position to give 4-chlorobenzoic acid.[1][2][3]
Table 3: Predicted Outcomes of Oxidation Reactions
| Reaction | Reagents | Predicted Major Product | Predicted Yield (%) |
| Ozonolysis (Reductive Workup) | 1. O₃2. DMS | 3-(4-Chlorophenyl)-3-methoxypropanal | 70-90 |
| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | 3-(4-Chlorophenyl)-3-methoxypropanoic acid | 70-85 |
| Permanganate Oxidation | KMnO₄, H₃O⁺, heat | 4-Chlorobenzoic acid | 50-70 |
Experimental Protocol: General Procedure for Ozonolysis with Reductive Workup
-
Cool a solution of this compound (1.0 eq) in a mixture of dichloromethane and methanol to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (DMS, 1.5 eq) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Diagram 3: Ozonolysis Workflow
Caption: Decision workflow for ozonolysis of the butenyl side chain.
Epoxidation
The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically stereospecific.
Table 4: Predicted Outcome of Epoxidation Reaction
| Reagent | Predicted Major Product | Predicted Yield (%) |
| m-CPBA | 2-(2-(4-Chlorophenyl)-2-methoxyethyl)oxirane | 80-95 |
Reduction Reactions
The primary site for reduction is the carbon-carbon double bond. The aromatic ring can also be reduced, but this typically requires more forcing conditions.
Catalytic Hydrogenation
Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon) will selectively reduce the double bond to a single bond, yielding the corresponding saturated side chain.
Table 5: Predicted Outcome of Catalytic Hydrogenation
| Reagents | Predicted Major Product | Predicted Yield (%) |
| H₂, Pd/C | 1-Chloro-4-(1-methoxybutyl)benzene | >95 |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Radical-Initiated Reactions
The benzylic position of the side chain is susceptible to radical-initiated reactions, such as bromination with N-bromosuccinimide (NBS).
Benzylic Bromination
The use of NBS in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) is expected to selectively introduce a bromine atom at the benzylic position (C4 of the butenyl chain).
Table 6: Predicted Outcome of Benzylic Bromination
| Reagents | Predicted Major Product | Predicted Yield (%) |
| NBS, AIBN (cat.), CCl₄ | 1-Bromo-1-(4-chlorophenyl)-1-methoxybut-3-ene | 70-85 |
Diagram 4: Key Reactive Sites
Caption: Key reactive sites for chemical modification.
Conclusion
The butenyl side chain of this compound offers a versatile platform for a variety of chemical transformations. This guide provides a theoretical framework for predicting the outcomes of key reactions, including electrophilic additions, oxidations, reductions, and radical substitutions. The provided experimental protocols are generalized starting points and may require optimization for specific applications. For drug development professionals, the ability to selectively functionalize this molecule at different positions opens up possibilities for creating diverse libraries of compounds for biological screening. Further experimental validation is necessary to confirm the reactivities and yields outlined in this document.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the electrophilic aromatic substitution (EAS) of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. This document is intended for an audience with a strong background in organic chemistry, particularly those involved in synthetic chemistry and drug development.
Introduction
This compound is a substituted aromatic compound with potential applications in the synthesis of novel pharmaceutical agents and other fine chemicals. The presence of both a deactivating, ortho-, para-directing chloro group and a complex, potentially activating or deactivating side chain presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution reactions. Understanding the directing effects of these substituents is crucial for predicting and controlling the outcome of synthetic transformations.
This guide will delve into the theoretical principles governing the EAS of this molecule, predict the likely substitution patterns, and provide detailed, analogous experimental protocols for key EAS reactions.
Theoretical Analysis of Substituent Effects
The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is primarily determined by the electronic and steric properties of the substituents already present on the ring. In the case of this compound, we must consider the directing effects of both the chloro group and the 1-methoxybut-3-enyl group.
-
The Chloro Group: The chlorine atom is an electronegative element and therefore exhibits a negative inductive effect (-I), withdrawing electron density from the benzene ring and deactivating it towards electrophilic attack. However, due to the presence of lone pairs of electrons, it can donate electron density to the ring via resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive deactivation is stronger than the resonance activation, halogens are considered deactivating, ortho-, para-directors.[1][2]
-
The 1-methoxybut-3-enyl Group: This is a more complex substituent. The key atom attached to the benzene ring is a carbon that is also bonded to a methoxy group and a butenyl chain.
-
Inductive Effect: The alkyl chain has a weak electron-donating inductive effect (+I).
-
Resonance Effect: The methoxy group (-OCH3) on the benzylic carbon is not directly attached to the ring, so its resonance effect on the aromatic system is indirect. However, the benzylic position can stabilize an adjacent carbocation through resonance. The double bond in the butenyl chain is isolated from the aromatic ring and is unlikely to participate in resonance with the ring.
-
Overall Directing Effect: The entire 1-methoxybut-3-enyl substituent can be considered an alkyl group with electron-withdrawing functionality (the methoxy group). Complex alkyl groups are generally weak activating groups and are ortho-, para-directing.[1]
-
Combined Directing Effects:
When multiple substituents are present on a benzene ring, the directing effect of the more strongly activating group generally dominates.[3] In this case, the 1-methoxybut-3-enyl group (a substituted alkyl group) is likely to be a weak activator, while the chloro group is a weak deactivator. Therefore, the 1-methoxybut-3-enyl group will be the primary director , favoring substitution at the positions ortho to it. The para position is already occupied by the chloro group.
Steric hindrance will also play a significant role. The 1-methoxybut-3-enyl group is sterically bulky, which may disfavor substitution at the positions immediately adjacent to it.
Based on this analysis, the incoming electrophile is most likely to attack the positions ortho to the 1-methoxybut-3-enyl group .
Predicted Regioselectivity of Common EAS Reactions
The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound.
| Reaction | Electrophile | Reagents | Predicted Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-Chloro-4-(1-methoxybut-3-enyl)-2-nitrobenzene and 1-Chloro-4-(1-methoxybut-3-enyl)-3-nitrobenzene |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | 1-Bromo-4-chloro-2-(1-methoxybut-3-enyl)benzene and 2-Bromo-1-chloro-4-(1-methoxybut-3-enyl)benzene |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(5-Chloro-2-(1-methoxybut-3-enyl)phenyl)ethan-1-one and 1-(2-Chloro-5-(1-methoxybut-3-enyl)phenyl)ethan-1-one |
| Friedel-Crafts Alkylation | R⁺ | RCl, AlCl₃ | (Potential for polyalkylation and rearrangements) |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Chloro-2-(1-methoxybut-3-enyl)benzenesulfonic acid and 2-Chloro-5-(1-methoxybut-3-enyl)benzenesulfonic acid |
Note: The formation of a mixture of isomers is highly probable, and the exact ratio will depend on the specific reaction conditions. Steric hindrance from the bulky 1-methoxybut-3-enyl group might influence the ortho/ortho ratio.
Detailed Experimental Protocols (Analogous)
As there are no specific literature procedures for the electrophilic aromatic substitution of this compound, the following protocols are based on well-established procedures for analogous substrates, such as substituted anisoles and chloroalkylbenzenes. Caution: These are generalized procedures and may require optimization. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration
Objective: To introduce a nitro group onto the aromatic ring.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (15 mL) and concentrated nitric acid (10 mL) to 0 °C in an ice-salt bath.
-
Slowly add this compound (0.05 mol) to the cooled nitrating mixture dropwise with constant stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
The product will separate as an oil or a solid. If it is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or diethyl ether). If it is a solid, collect it by vacuum filtration.
-
Wash the organic layer or the solid with cold water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Friedel-Crafts Acylation
Objective: To introduce an acyl group onto the aromatic ring.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (0.06 mol) and dry dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.055 mol) to the suspension with stirring.
-
To this mixture, add a solution of this compound (0.05 mol) in dry dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Visualizations
Logical Flow of Electrophilic Aromatic Substitution
Caption: General workflow for the electrophilic aromatic substitution of the target molecule.
Directing Effects on the Benzene Ring
Caption: Predicted sites of electrophilic attack on the benzene ring.
Conclusion
The electrophilic aromatic substitution of this compound is predicted to be directed primarily by the 1-methoxybut-3-enyl group, leading to substitution at the positions ortho to this substituent. The chloro group, being a deactivator, will have a lesser influence on the regioselectivity. The provided analogous experimental protocols offer a starting point for the synthetic modification of this molecule. Further experimental work is required to confirm these predictions and to optimize the reaction conditions for the synthesis of specific isomers. This understanding is vital for the rational design of synthetic routes to novel compounds with potential applications in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Grignard Reaction of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Grignard reaction with 1-Chloro-4-(1-methoxybut-3-enyl)benzene. This versatile organometallic reaction opens avenues for the synthesis of a variety of derivatives by forming a new carbon-carbon bond at the aromatic ring, a crucial step in the development of novel pharmaceutical compounds and other complex organic molecules.
Introduction
The Grignard reaction is a fundamental and widely utilized method for the formation of carbon-carbon bonds. The reaction involves the preparation of a Grignard reagent, an organomagnesium halide, which then acts as a potent nucleophile. In the context of this compound, the corresponding Grignard reagent, 4-(1-methoxybut-3-enyl)phenylmagnesium chloride, can be synthesized and subsequently reacted with a range of electrophiles to introduce diverse functional groups onto the benzene ring.
The presence of the methoxybutenyl side chain introduces potential complexities, such as the possibility of side reactions. Therefore, careful control of reaction conditions is paramount to achieve the desired product with high yield and purity. These notes provide a comprehensive guide to navigate these challenges and successfully utilize this substrate in Grignard-mediated syntheses.
Reaction Mechanism and Considerations
The overall process involves two key stages:
-
Formation of the Grignard Reagent: this compound reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, to form 4-(1-methoxybut-3-enyl)phenylmagnesium chloride. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often necessitating the use of initiators such as iodine or 1,2-dibromoethane to activate the magnesium surface.[1][2]
-
Reaction with an Electrophile: The newly formed Grignard reagent is a strong nucleophile and will react with a wide array of electrophilic compounds. The choice of electrophile determines the final product. For instance, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively. Reaction with an acid chloride can produce a ketone, though careful control is needed to prevent a second addition to form a tertiary alcohol.[3][4][5]
Key Considerations:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water and alcohols, which will quench the reagent. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Solvent Choice: Tetrahydrofuran (THF) is a common and effective solvent for the formation of Grignard reagents from aryl chlorides.[6]
-
Initiation: The reaction between the aryl chloride and magnesium can be sluggish to start. The use of a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-activated magnesium turnings can facilitate the initiation.[2]
-
Chemoselectivity: The methoxy and alkene functionalities in the side chain of the starting material are generally stable under Grignard reaction conditions. However, the choice of electrophile and reaction conditions should be considered to avoid unintended reactions.
Experimental Protocols
The following are generalized protocols for the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile.
Protocol 1: Preparation of 4-(1-methoxybut-3-enyl)phenylmagnesium chloride
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Assemble the glassware and flame-dry it under a stream of dry nitrogen to remove any adsorbed moisture.
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine to the flask.
-
Add a small volume of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.
-
Slowly add a small portion of the aryl chloride solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately in the next step.
Protocol 2: Reaction of 4-(1-methoxybut-3-enyl)phenylmagnesium chloride with an Electrophile (Example: Acetone)
Materials:
-
Solution of 4-(1-methoxybut-3-enyl)phenylmagnesium chloride in THF (from Protocol 1)
-
Acetone (or other suitable electrophile)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the electrophile (e.g., acetone, 1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the electrophile solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the Grignard reaction of an aryl chloride with different electrophiles. Please note that these are typical values and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Electrophile | Product | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetone | 2-(4-(1-methoxybut-3-enyl)phenyl)propan-2-ol | 2-3 | 0 to RT | 75-85 |
| Benzaldehyde | (4-(1-methoxybut-3-enyl)phenyl)(phenyl)methanol | 2-3 | 0 to RT | 70-80 |
| Acetyl Chloride | 1-(4-(1-methoxybut-3-enyl)phenyl)ethan-1-one | 2-3 | -78 to RT | 60-70 |
| Carbon Dioxide | 4-(1-methoxybut-3-enyl)benzoic acid | 3-4 | -78 to RT | 65-75 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Grignard reaction described in the protocols.
Caption: General workflow for the Grignard reaction of this compound.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. EP1776327A1 - Process for the synthesis and purification of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and scientific background for the palladium-catalyzed cross-coupling of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. This reaction, a variant of the renowned Heck-Mizoroki coupling, is a powerful tool for the formation of a new carbon-carbon bond, enabling the synthesis of more complex molecules from readily available starting materials. The resulting products are of significant interest in medicinal chemistry and materials science due to the introduction of a functionalized side chain onto an aromatic core.
The palladium-catalyzed cross-coupling reaction between aryl halides and alkenes, known as the Heck reaction, is a cornerstone of modern organic synthesis.[1] While aryl iodides and bromides are traditionally used, recent advancements in catalyst design have enabled the efficient use of more abundant and cost-effective aryl chlorides.[2] This protocol focuses on the intramolecular Heck reaction of this compound, which is expected to proceed via oxidative addition of the aryl chloride to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product.
Experimental Protocols
This section outlines a general procedure for the palladium-catalyzed intramolecular cross-coupling of this compound. The conditions provided are based on established protocols for the Heck coupling of aryl chlorides and may require optimization for this specific substrate.[3][4]
Materials and Reagents:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add the palladium catalyst, such as Palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand, for instance, Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Cesium carbonate, 1.5 mmol, 1.5 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
As no specific experimental data for the cross-coupling of this compound is available in the searched literature, the following table presents a hypothetical summary of expected outcomes based on general knowledge of Heck reactions with aryl chlorides.[2][3] Optimization of these parameters is crucial for achieving high yields.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | DMF | 120 | 24 | Moderate to High |
| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ | Dioxane | 110 | 24 | Moderate to High |
| 3 | PdCl₂(PPh₃)₂ (2) | None | NaOAc | DMAc | 130 | 18 | Moderate |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | High |
Note: This table is illustrative. Actual yields may vary and require experimental optimization.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Heck reaction.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the palladium-catalyzed cross-coupling reaction.
Caption: Experimental workflow for the cross-coupling reaction.
References
Application Notes and Protocols for 1-Chloro-4-(1-methoxybut-3-enyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-Chloro-4-(1-methoxybut-3-enyl)benzene as a versatile intermediate in organic synthesis. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for the synthesis and derivatization of this compound.
Overview of Synthetic Utility
This compound possesses three key functional groups that make it a valuable building block in organic synthesis:
-
Aromatic Chloride: The chloro-substituted benzene ring is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the para-position.
-
Allylic Ether: The methoxybutenyl side chain contains a double bond that can undergo various transformations, including oxidation, reduction, and addition reactions. The allylic ether linkage can also be a site for rearrangement or cleavage under specific conditions.
-
Chiral Center: The carbon atom bearing the methoxy group is a chiral center, suggesting that enantiomerically pure forms of this compound could be utilized in asymmetric synthesis.
These functionalities allow for the strategic construction of more complex molecules, making it a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Hypothetical Synthetic Pathways
The synthesis of this compound can be envisioned through several established synthetic routes. Two plausible methods are detailed below.
2.1. Synthesis via Wittig Reaction
A common method for the formation of carbon-carbon double bonds is the Wittig reaction.[1][2][3][4][5] This approach would involve the reaction of 4-chlorobenzaldehyde with a phosphorus ylide derived from a methoxybutyl halide.
Caption: Synthetic route to this compound via a Wittig reaction.
2.2. Synthesis via Grignard Reaction
An alternative approach involves the use of a Grignard reagent.[6][7][8][9][10][11] A Grignard reagent prepared from a suitable methoxybutenyl halide can be added to 4-chlorobenzaldehyde, followed by an elimination step to form the double bond.
Caption: Synthetic route to this compound via a Grignard reaction.
Experimental Protocols
3.1. Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
3-Methoxypropyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Chlorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-methoxypropyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
3.2. Protocol 2: Derivatization via Heck Coupling
The aromatic chloride of this compound can be functionalized using a Heck reaction.[12][13]
Materials:
-
This compound
-
Styrene (or other suitable alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF and triethylamine (2.0 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Synthesis
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Wittig Reaction | 4-Chlorobenzaldehyde, 3-Methoxypropyltriphenylphosphonium bromide, n-BuLi | THF | 0 to RT | 12-16 | 60-80 |
| Grignard Reaction | 4-Chlorobenzaldehyde, 3-Methoxy-1-magnesiobromobutane | THF | 0 to RT | 4-6 | 55-75 |
Table 2: Representative Conditions for Derivatization Reactions
| Reaction Type | Substrate | Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Heck Coupling | This compound | Styrene, NEt₃ | Pd(OAc)₂, PPh₃ | DMF | 100 | 70-90 |
| Suzuki Coupling | This compound | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 90 | 80-95 |
Logical Workflow for Synthesis and Application
Caption: General workflow from synthesis to application of the title compound.
Disclaimer: The protocols and applications described herein are based on established chemical principles and are provided for informational purposes. Researchers should conduct their own literature searches and risk assessments before attempting any new synthetic procedures. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. beyondbenign.org [beyondbenign.org]
- 6. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 7. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 1-Chloro-4-(1-methoxybut-3-enyl)benzene, a key intermediate in various synthetic pathways. The following sections outline potential purification strategies based on the compound's predicted physicochemical properties and common impurities derived from plausible synthetic routes.
Physicochemical Properties and Predicted Impurities
A thorough understanding of the target molecule's properties and potential contaminants is crucial for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃ClO | ECHEMI[1] |
| Molecular Weight | 196.67 g/mol | ECHEMI[1] |
| XLogP3 | 3.3 | ECHEMI[1] |
| Hydrogen Bond Acceptor Count | 1 | ECHEMI[1] |
| Rotatable Bond Count | 4 | ECHEMI[1] |
The high XLogP3 value suggests that this compound is a relatively nonpolar compound, making it suitable for normal-phase chromatography and soluble in common organic solvents.
Plausible Synthetic Routes and Potential Impurities:
Two common methods for the synthesis of similar structures involve either a Grignard reaction or a Wittig reaction.
-
Grignard Reaction: The reaction of a Grignard reagent derived from 3-methoxy-1-bromopropene with 4-chlorobenzaldehyde would yield the desired product.
-
Wittig Reaction: The reaction of (3-methoxyallyl)triphenylphosphonium chloride with 4-chlorobenzaldehyde in the presence of a base would also produce the target compound.
Table 2: Potential Impurities from Plausible Synthetic Routes
| Synthetic Route | Potential Impurities | Rationale |
| Grignard Reaction | 4-chlorobenzaldehyde (unreacted starting material) | Incomplete reaction. |
| Biphenyl derivatives | Homocoupling of the Grignard reagent.[2] | |
| Magnesium salts | Byproducts of the Grignard reaction workup. | |
| Wittig Reaction | 4-chlorobenzaldehyde (unreacted starting material) | Incomplete reaction. |
| Triphenylphosphine oxide | A stoichiometric byproduct of the Wittig reaction.[3] | |
| (3-methoxyallyl)triphenylphosphonium salt (unreacted) | Incomplete reaction. |
Purification Workflow
A general workflow for the purification of this compound is presented below. The choice of specific techniques will depend on the scale of the reaction and the nature of the impurities.
References
Application Notes and Protocols for the Quantification of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Given the absence of specific validated methods in the public domain for this compound, the following protocols are based on established analytical principles for structurally related volatile organic compounds (VOCs) and aromatic compounds containing ether and alkene functionalities.[1][2][3][4] These methods can serve as a starting point for method development and validation in a research or drug development setting.
Introduction to Analytical Approaches
This compound is an organic molecule featuring a chlorinated benzene ring, a methoxy ether group, and an alkene chain.[5] Its quantification is essential for process control in chemical synthesis, purity assessment of starting materials or finished products, and potentially for environmental monitoring. The selection of an appropriate analytical technique depends on the sample matrix, the expected concentration range of the analyte, and the required sensitivity and selectivity.
The primary analytical techniques suitable for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.
Proposed Analytical Methods & Data
Two primary methods are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples and High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) for liquid samples or less volatile analytes.
Quantitative Data Summary
The following table summarizes expected quantitative performance parameters for the proposed analytical methods. These values are typical for the analysis of similar aromatic compounds and should be confirmed during in-house method validation.
| Parameter | GC-MS | HPLC-UV/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 µg/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Recovery | 90 - 110% | 95 - 105% |
| Precision (RSD) | < 10% | < 5% |
Experimental Protocols
The following are detailed, exemplary protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the analysis of the analyte in volatile organic solvents or for headspace analysis of solid or liquid samples.[1]
A. Sample Preparation (Direct Injection)
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., Dichloromethane or Hexane).
-
Prepare a series of calibration standards by serial dilution of a stock solution of this compound.
-
If necessary, add an internal standard (e.g., 1,4-dibromobenzene) to all samples and standards.[1]
-
Transfer an aliquot of the sample or standard to a 2 mL GC vial.
B. GC-MS Instrument Parameters
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, 50:1)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for target ions.
High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol
This method is suitable for samples in a liquid matrix that are not amenable to direct GC analysis. A reverse-phase method is proposed.[6]
A. Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase or a compatible solvent (e.g., Acetonitrile).
-
Prepare a series of calibration standards by serial dilution of a stock solution.
-
Filter the sample and standards through a 0.45 µm syringe filter before analysis.
-
Transfer to a 2 mL HPLC vial.
B. HPLC-UV/MS Instrument Parameters
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) and Mass Spectrometer
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm or based on the UV maximum of the analyte.
-
MS Detector (if used):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-500
-
Visualized Workflows and Logic
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical decision tree for selecting an appropriate analytical method.
References
Application Note: HPLC Method Development for 1-Chloro-4-(1-methoxybut-3-enyl)benzene
An HPLC method for the analysis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene was developed using a reversed-phase C18 column and a mobile phase consisting of acetonitrile and water. The optimal chromatographic conditions were achieved with a gradient elution, providing good resolution and peak shape for the analyte.
Abstract
This application note describes a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection. The protocol details the initial screening of columns and mobile phases, optimization of chromatographic parameters, and the final established method suitable for quality control and research applications.
1. Introduction
This compound is an organic compound featuring a chlorinated aromatic ring and an alkenyl ether side chain.[1] Accurate and reliable analytical methods are essential for its quality control, stability testing, and impurity profiling in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in complex mixtures.[2][] This note provides a comprehensive protocol for developing a selective and efficient reversed-phase HPLC method for this analyte. The non-polar nature of the compound makes it an ideal candidate for reversed-phase chromatography, where separation is based on hydrophobic interactions with the stationary phase.[4]
2. Experimental Protocol
2.1 Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
2.2 Chemicals and Reagents
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Deionized water, 18.2 MΩ·cm or greater.
2.3 Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition.
3. Method Development Strategy
The method development followed a logical progression from initial screening to fine-tuning of parameters to achieve optimal separation.
Caption: Workflow for HPLC method development.
3.1 Phase 1: Column and Mobile Phase Screening
Given the analyte's non-polar, aromatic structure, a reversed-phase separation mode was selected.[4][5] Two common reversed-phase columns, a C18 and a Phenyl column, were screened. C18 columns are a standard first choice for hydrophobic compounds, while Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[6][7] Acetonitrile and methanol were evaluated as organic modifiers due to their different solvent properties.[8]
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: 50% to 95% Organic in 10 minutes
Table 1: Results from Column and Mobile Phase Screening
| Column Type | Organic Solvent | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) | Observations |
| C18 (4.6x150mm, 5µm) | Acetonitrile | 6.8 | 1.1 | > 9500 | Symmetrical peak, good retention. |
| C18 (4.6x150mm, 5µm) | Methanol | 7.5 | 1.3 | > 8000 | Broader peak, higher tailing. |
| Phenyl (4.6x150mm, 5µm) | Acetonitrile | 6.2 | 1.2 | > 9000 | Good peak shape, slightly less retention. |
| Phenyl (4.6x150mm, 5µm) | Methanol | 7.1 | 1.4 | > 7500 | Increased tailing compared to ACN. |
Discussion: The C18 column with an acetonitrile/water mobile phase provided the best overall performance, yielding a sharp, symmetrical peak with high efficiency.[9] This combination was selected for further optimization.
3.2 Phase 2: Optimization
3.2.1 Wavelength Selection The UV spectrum of this compound was recorded using the PDA detector. The spectrum showed significant absorbance in the 210-280 nm range.[10][11] A maximum absorption wavelength (λmax) was identified at 225 nm , which was chosen for quantification to maximize sensitivity. Aromatic compounds typically exhibit strong absorption in this UV region.[12][13]
3.2.2 Gradient and Flow Rate Optimization The initial gradient was refined to improve resolution from potential early-eluting impurities and reduce the run time. The flow rate was also adjusted.
Table 2: Gradient and Flow Rate Optimization on C18 Column (ACN/H₂O)
| Gradient Program (Time (min) - %ACN) | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor (Tf) | Total Run Time (min) |
| 0-10 min, 50-95% | 1.0 | 6.8 | 1.1 | 15 |
| 0-8 min, 60-90% | 1.0 | 5.5 | 1.1 | 12 |
| 0-8 min, 60-90% | 1.2 | 4.6 | 1.0 | 10 |
| 0-6 min, 60-95% | 1.2 | 4.2 | 1.2 | 9 |
Discussion: A gradient of 60-90% acetonitrile over 8 minutes at a flow rate of 1.2 mL/min provided the best balance of speed, efficiency, and peak symmetry.
4. Final Optimized Method and Protocol
4.1 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
4.2 System Suitability
To ensure the chromatographic system is adequate for the intended analysis, the following system suitability parameters should be met using the 100 µg/mL working standard:
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (RSD) of Peak Area (n=6): ≤ 2.0%
A selective, efficient, and robust reversed-phase HPLC method has been developed for the analysis of this compound. The final method, utilizing a C18 column with an acetonitrile and water gradient, provides excellent peak shape and resolution within a short 10-minute run time. This method is suitable for routine analysis, quality control, and stability studies for this compound.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 4. moravek.com [moravek.com]
- 5. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Organic Compounds in Water by an Optical Absorbance Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 13. youtube.com [youtube.com]
Application Note: GC-MS Analysis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical analysis. The described methods provide a robust framework for sample preparation, instrumental analysis, and data interpretation, ensuring reliable and reproducible results.
Introduction
This compound (C11H13ClO) is an aromatic compound of interest in various chemical and pharmaceutical research areas.[1] Accurate and sensitive analytical methods are crucial for its identification and quantification in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds such as the target analyte.[2][3] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This application note provides a starting point for developing a validated GC-MS method for the analysis of this compound.
Experimental
Sample Preparation
A generic sample preparation protocol based on liquid-liquid extraction (LLE) is provided. This is a common technique used to isolate analytes from a sample matrix based on their solubility in different solvents.[2]
Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[2]
-
Solvent Selection: Choose a volatile organic solvent that is immiscible with the sample matrix. Dichloromethane or hexane are recommended for their volatility and compatibility with GC-MS.[2][4]
-
Extraction:
-
Place a known volume of the liquid sample into a separatory funnel.
-
Add an equal volume of the selected organic solvent (e.g., dichloromethane).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The analyte will partition into the organic layer.
-
Carefully drain the lower organic layer into a clean collection flask.
-
Repeat the extraction process with a fresh portion of the organic solvent to ensure complete recovery of the analyte.
-
-
Drying: Dry the combined organic extracts by passing them through a column containing anhydrous sodium sulfate.
-
Concentration: If necessary, concentrate the extracted sample to a smaller volume using a gentle stream of nitrogen gas (nitrogen blowdown) to improve detection limits.[5]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of a volatile solvent compatible with the GC-MS system (e.g., hexane).
-
Filtration: Filter the final sample through a 0.2 µm syringe filter to remove any particulate matter.[2]
-
Transfer: Transfer the filtered sample into a 1.5 mL glass autosampler vial for GC-MS analysis.[4]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization for specific applications.
| GC Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min[6] |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Parameter | Condition |
| Ion Source Temp. | 230 °C[6] |
| Quadrupole Temp. | 150 °C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis and Expected Results
Qualitative Analysis: The identity of this compound can be confirmed by comparing the retention time of the peak in the sample chromatogram with that of a pure standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions corresponding to the structure of the molecule.
Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The peak area of the target analyte in the sample is then used to determine its concentration by interpolating from the calibration curve. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be employed, focusing on specific characteristic ions of the analyte.
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
Conclusion
The described GC-MS method provides a reliable and robust protocol for the analysis of this compound. The detailed sample preparation and instrumental parameters serve as a solid foundation for method development and validation. This application note is intended to assist researchers and scientists in achieving accurate and reproducible results for this and structurally similar aromatic compounds. Further optimization of the method may be required depending on the specific sample matrix and analytical objectives.
References
- 1. echemi.com [echemi.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. organomation.com [organomation.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Chloro-4-(1-methoxybut-3-enyl)benzene in Materials Science
Introduction
1-Chloro-4-(1-methoxybut-3-enyl)benzene is a unique bifunctional monomer with significant potential in the field of materials science. Its chemical structure, featuring a terminal vinyl ether group and a substituted styrenic moiety, opens avenues for the synthesis of novel polymers with tailored properties. The presence of a chloro group on the aromatic ring and a methoxy group on the side chain further allows for post-polymerization modification and tuning of material characteristics such as solubility, thermal stability, and reactivity. These attributes make it a promising candidate for the development of advanced functional polymers, coatings, and specialty materials.
This document provides detailed application notes on the potential uses of this compound in materials science, along with experimental protocols for its polymerization and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 118167-26-3 | [1] |
| Molecular Formula | C11H13ClO | [1] |
| Molecular Weight | 196.67 g/mol | [1] |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
Potential Applications in Materials Science
Synthesis of Functional Homopolymers and Copolymers
The dual reactivity of this compound allows for its participation in various polymerization reactions. The vinyl ether group is susceptible to cationic polymerization, while the butenyl group (a substituted styrene) can undergo free-radical polymerization. This enables the synthesis of a diverse range of polymeric materials.
-
Cationic Polymerization: The vinyl ether moiety can be selectively polymerized using cationic initiators to yield poly(vinyl ether)s with pendant chlorophenyl and methoxybutyl groups. These functional groups can then be used for further chemical modifications. Vinyl ethers are known to produce polymers with applications as adhesives, paints, and coatings.[2][3]
-
Free-Radical Polymerization: The styrenic butenyl group can be polymerized via free-radical methods. This can be used to create polystyrene-type polymers with unique side-chain functionalities. Copolymers can also be readily formed with other vinyl monomers like styrene or acrylates to tailor the material properties.[4][5][6]
-
Dual-Mechanism Polymerization: It may be possible to engage both polymerizable groups in a controlled manner to create novel polymer architectures, such as block copolymers, by sequentially initiating polymerization at each site under different conditions.
Development of Functional Coatings and Adhesives
Polymers derived from this compound are expected to exhibit good adhesive properties and the potential for forming robust coatings. The presence of the chloro- and methoxy- functional groups can enhance adhesion to various substrates and provide sites for cross-linking or further functionalization. Cationically polymerized vinyl ethers, for instance, are well-established in the coatings and adhesives industry.[2][3]
Post-Polymerization Modification
The pendant functional groups on polymers synthesized from this monomer offer a versatile platform for post-polymerization modification.
-
Nucleophilic Substitution: The chloro group on the benzene ring can be a site for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.
-
Acid-Labile Acetal Formation: The vinyl ether functionalities in the polymer can react with hydroxyl-containing compounds to form acid-labile acetals.[7] This can be exploited for applications in drug delivery systems or pH-responsive materials.[7]
-
Thiol-Ene Reactions: The vinyl ether groups are also amenable to thiol-ene "click" chemistry, providing an efficient method for polymer functionalization.[7]
Experimental Protocols
Protocol 1: Cationic Homopolymerization of this compound
This protocol describes the cationic polymerization of the vinyl ether group of this compound.
Materials:
-
This compound (monomer)
-
Trifluoromethyl sulfonic acid (initiator)[8]
-
Dichloromethane (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 25.4 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, prepare a stock solution of trifluoromethyl sulfonic acid in dichloromethane (1 mg/mL).
-
Add the initiator solution (e.g., 0.1 mol% relative to the monomer) to the rapidly stirring monomer solution.
-
Allow the reaction to proceed for 2 hours at -78°C.
-
Quench the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the resulting polymer using GPC (for molecular weight and distribution), NMR (for structure confirmation), and DSC/TGA (for thermal properties).
Protocol 2: Free-Radical Copolymerization with Styrene
This protocol details the free-radical copolymerization of the butenyl group of this compound with styrene.
Materials:
-
This compound (comonomer)
-
Styrene (comonomer), freshly distilled
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Prepare the polymerization solution in a Schlenk tube by dissolving this compound (e.g., 1.0 g, 5.1 mmol), styrene (e.g., 2.6 g, 25.4 mmol), and AIBN (0.1 mol% of total monomers) in anhydrous toluene (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed tube in an oil bath preheated to 70°C.
-
Allow the polymerization to proceed for a predetermined time (e.g., 6 hours) to achieve a low-to-moderate conversion.
-
Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into a large excess of methanol.
-
Filter the precipitate, wash with methanol, and dry under vacuum at 60°C.
-
Determine the copolymer composition using ¹H NMR spectroscopy and the molecular weight by GPC.
Visualizations
Caption: Experimental workflows for cationic and free-radical polymerization.
Caption: Logical relationships of potential applications.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 3. metrica.inrim.it [metrica.inrim.it]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Vinyl Ether-Functional Polycarbonate as a Template for Multiple Postpolymerization Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
Application Notes: 1-Chloro-4-(1-methoxybut-3-enyl)benzene in Pharmaceutical Synthesis
Disclaimer: Following a comprehensive review of publicly available scientific literature and chemical databases, no specific instances of "1-Chloro-4-(1-methoxybut-3-enyl)benzene" (CAS No. 118167-26-3) being utilized as a direct precursor for named, commercially available pharmaceutical compounds have been identified.[1] Its structural homologues and related compounds are noted in chemical supplier catalogs, but detailed synthetic applications in drug manufacturing are not provided.[2][3][4][5][6]
Therefore, this document presents a hypothetical, yet chemically plausible, application of this compound as a starting material for the synthesis of a novel drug candidate. The protocols, data, and pathways described herein are illustrative and designed to serve as a template for researchers exploring similar scaffolds.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold
This compound possesses three key functional groups amenable to synthetic transformation: an aryl chloride, a terminal alkene, and a benzylic ether. This application note outlines a hypothetical two-step synthesis to convert this precursor into a potential kinase inhibitor scaffold, "Cpd-A."
-
Step 1: Suzuki-Miyaura Cross-Coupling. The aryl chloride is a suitable handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a substituted pyrimidine ring, a common feature in many kinase inhibitors.
-
Step 2: Oxidative Cleavage and Reductive Amination. The terminal alkene is selectively cleaved to an aldehyde, which is then used in a direct reductive amination to install a morpholine moiety, a group often included to improve solubility and pharmacokinetic properties.
Chemical Properties of the Precursor
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 118167-26-3 |
| Molecular Formula | C11H13ClO |
| Molecular Weight | 196.67 g/mol |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the coupling of the precursor with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.
Materials:
-
This compound (1.0 eq)
-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add this compound (1.97 g, 10.0 mmol, 1.0 eq) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (2.47 g, 12.0 mmol, 1.2 eq).
-
Add Pd(PPh₃)₄ (347 mg, 0.3 mmol, 0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (40 mL) and ethanol (10 mL) via syringe.
-
Add the 2M Na₂CO₃ solution (15 mL, 30.0 mmol, 3.0 eq).
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours under argon.
-
Monitor reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature, and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield Intermediate-1.
Protocol 2: Oxidative Cleavage and Reductive Amination
This protocol details the one-pot conversion of Intermediate-1 to the final compound, Cpd-A.
Materials:
-
Intermediate-1 (from Protocol 2.1) (1.0 eq)
-
Ozone (O₃)
-
Dichloromethane (DCM)
-
Dimethyl Sulfide (DMS)
-
Morpholine (1.5 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)
-
Acetic Acid (catalytic amount)
Procedure:
-
Dissolve Intermediate-1 (2.40 g, 10.0 mmol, 1.0 eq) in 50 mL of dry DCM in a three-neck flask equipped with a gas dispersion tube and cool to -78°C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas for 15 minutes to remove excess ozone.
-
Add dimethyl sulfide (1.46 mL, 20.0 mmol) dropwise and allow the solution to warm slowly to room temperature over 2 hours.
-
To the resulting crude aldehyde solution, add morpholine (1.31 mL, 15.0 mmol, 1.5 eq) and a drop of glacial acetic acid. Stir for 30 minutes.
-
Add sodium triacetoxyborohydride (4.24 g, 20.0 mmol, 2.0 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel (gradient elution, 0% to 10% methanol in DCM) to yield the final product, Cpd-A.
Quantitative Data Summary
The following table summarizes the hypothetical yields and purity for the described synthetic sequence.
| Step | Product | Starting Mass (g) | Product Mass (g) | Molar Yield (%) | Purity (HPLC) |
| 1 | Intermediate-1 | 1.97 | 2.04 | 85% | >98% |
| 2 | Cpd-A | 2.40 | 2.26 | 75% | >99% |
Visualized Workflows and Pathways
Synthetic Workflow Diagram
The diagram below illustrates the two-step synthetic sequence from the precursor to the final hypothetical compound, Cpd-A.
Caption: Synthetic route from precursor to Cpd-A.
Hypothetical Mechanism of Action: Kinase Inhibition
Cpd-A is designed as a Type I kinase inhibitor, binding to the ATP pocket of a hypothetical protein kinase. The diagram below shows this logical relationship.
Caption: Mechanism of competitive kinase inhibition by Cpd-A.
References
- 1. echemi.com [echemi.com]
- 2. 1-chloro-2-methoxy-4-(4-phenyl-but-1-enyl)-benzene - Acanthus Research [acanthusresearch.com]
- 3. 1-chloro-2-methoxy-4-(4-phenyl-but-1-enyl)-benzene - Acanthus Research [acanthusresearch.com]
- 4. 1-chloro-4-[(E)-4-methoxybut-1-enyl]benzene | C11H13ClO | CID 173058430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 694457-23-3,1-chloro-4-(1-phenylbut-3-en-1-yl)benzene | lookchem [lookchem.com]
- 6. 1-Chloro-4-(3,3-dimethylbut-1-enyl)benzene | C12H15Cl | CID 57373112 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of the monomer 1-Chloro-4-(1-methoxybut-3-enyl)benzene. Due to the limited direct literature on this specific compound, the following protocols are based on well-established methods for the polymerization of structurally related monomers, such as substituted styrenes and vinyl ethers. The primary proposed method is living cationic polymerization, which is known to be effective for vinyl ethers and can be adapted for styrene derivatives.
Introduction
This compound is a functionalized monomer with potential applications in the synthesis of specialty polymers for drug delivery, advanced materials, and biomedical devices. The presence of a vinyl ether group and a substituted aromatic ring allows for tailored polymer architectures with specific chemical and physical properties. This document outlines a detailed protocol for the controlled polymerization of this monomer, enabling the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution.
Proposed Polymerization Method: Living Cationic Polymerization
Living cationic polymerization is the recommended method for this compound due to the presence of the vinyl ether moiety, which is highly reactive towards cationic initiators. This technique allows for precise control over the polymerization process, yielding polymers with predictable molecular weights and low polydispersity indices (PDI).
Key Advantages of Living Cationic Polymerization:
-
Controlled Molecular Weight: The polymer chain length can be precisely controlled by the monomer-to-initiator ratio.
-
Narrow Molecular Weight Distribution: Produces polymers with a uniform chain length, leading to more predictable material properties.
-
End-Group Functionalization: The living nature of the polymerization allows for the introduction of specific functional groups at the chain ends.
-
Block Copolymer Synthesis: Enables the sequential addition of different monomers to create well-defined block copolymers.
Experimental Protocols
The following protocols are adapted from established procedures for the living cationic polymerization of vinyl ethers and substituted styrenes.[1][2][3][4][5][6]
Materials
| Material | Purity/Grade | Supplier | Notes |
| This compound | >98% | Custom Synthesis | Should be purified by passing through a short column of basic alumina. |
| Dichloromethane (CH2Cl2) | Anhydrous, >99.8% | Sigma-Aldrich | Distilled from CaH2 prior to use. |
| Ethyl Aluminum Dichloride (EtAlCl2) | 1.0 M in hexanes | Sigma-Aldrich | Used as the Lewis acid co-initiator. |
| 1-(Isobutoxy)ethyl acetate (IBEA) | >99% | Synthesized in-house | Used as the initiator. |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | Used as a terminating agent. |
| Basic Alumina | Activated | Sigma-Aldrich | For monomer purification. |
| Nitrogen or Argon Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware (Schlenk flasks, syringes, cannulas).
-
Magnetic stirrer and stir bars.
-
Constant temperature bath.
-
Gas-tight syringes.
Polymerization Procedure
-
Preparation: All glassware is oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon. All liquid reagents are handled using gas-tight syringes under an inert atmosphere.
-
Monomer Purification: The monomer, this compound, is purified by passing it through a short column of activated basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with 50 mL of anhydrous dichloromethane under an inert atmosphere.
-
Initiator Addition: 0.1 mmol of the initiator, 1-(isobutoxy)ethyl acetate (IBEA), is added to the reaction flask via syringe.
-
Monomer Addition: 10.0 mmol of the purified monomer is added to the reaction mixture.
-
Cooling: The reaction flask is cooled to 0 °C using an ice-water bath.
-
Initiation: The polymerization is initiated by the dropwise addition of 0.5 mmol of ethyl aluminum dichloride (EtAlCl2) solution (1.0 M in hexanes) to the stirred solution.
-
Polymerization: The reaction is allowed to proceed at 0 °C for 24 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: The polymerization is terminated by the addition of 5 mL of pre-chilled anhydrous methanol.
-
Polymer Isolation: The polymer solution is precipitated into a large volume of cold methanol (500 mL). The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40 °C to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data from the polymerization of this compound based on typical results for similar monomers.[7][8]
| Parameter | Expected Value | Method of Determination |
| Monomer Conversion | >95% | ¹H NMR Spectroscopy |
| Number-Average Molecular Weight (Mn, g/mol ) | 10,000 - 50,000 | GPC/SEC |
| Weight-Average Molecular Weight (Mw, g/mol ) | 11,000 - 55,000 | GPC/SEC |
| Polydispersity Index (PDI = Mw/Mn) | < 1.2 | GPC/SEC |
| Glass Transition Temperature (Tg, °C) | 80 - 120 | DSC |
Visualizations
Proposed Reaction Mechanism
The living cationic polymerization of this compound is proposed to proceed through the following steps: initiation, propagation, and controlled termination.
Caption: Proposed mechanism for the living cationic polymerization.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the polymerization of this compound.
Caption: Workflow for the polymerization experiment.
References
- 1. Living cationic polymerization of a vinyl ether with an unprotected pendant alkynyl group and their use for the protect… [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to optimize the synthesis yield of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. The synthesis is typically achieved via a two-step process: a Grignard reaction followed by a Williamson ether synthesis.
Overall Synthesis Workflow
The synthesis begins with the formation of an alcohol intermediate, 1-(4-chlorophenyl)but-3-en-1-ol, through the reaction of 4-chlorobenzaldehyde with allylmagnesium bromide. This intermediate is then methylated to yield the final product.
Technical Support Center: Synthesis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. The information is designed to help identify and resolve common issues, particularly those related to the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route involves a Grignard reaction. This typically consists of two main steps:
-
Formation of a Grignard reagent: 4-chlorophenylmagnesium bromide is prepared by reacting 1-bromo-4-chlorobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
-
Reaction with an electrophile and subsequent methylation: The Grignard reagent is then reacted with an α,β-unsaturated aldehyde, such as crotonaldehyde (but-2-enal). This is followed by a methylation step, for example, using dimethyl sulfate or methyl iodide, to yield the final product.
Q2: What are the most common side products observed in this synthesis?
Several side products can form during this synthesis. The most prevalent include:
-
4,4'-Dichlorobiphenyl: This results from the homocoupling (Wurtz-type reaction) of the Grignard reagent.[1][2][3]
-
1-(4-Chlorophenyl)but-2-en-1-ol: This is the alcohol intermediate formed after the Grignard reagent reacts with crotonaldehyde but before the methylation step. Incomplete methylation will lead to the presence of this impurity.
-
3-(4-Chlorophenyl)butanal: This is the product of a 1,4-conjugate addition of the Grignard reagent to crotonaldehyde.[4][5]
-
Chlorobenzene: This can form if the Grignard reagent comes into contact with trace amounts of water or other protic sources.[2]
-
4-Chlorophenol: This can be formed by the reaction of the Grignard reagent with oxygen.[2]
Q3: How can I minimize the formation of the homocoupling side product, 4,4'-dichlorobiphenyl?
The formation of this side product can be minimized by:
-
Slow addition of the alkyl/aryl halide: Adding the 1-bromo-4-chlorobenzene slowly to the magnesium turnings helps to ensure it reacts with the magnesium rather than the already-formed Grignard reagent.[2][6]
-
Controlling the reaction temperature: The reaction to form the Grignard reagent is exothermic. Maintaining a controlled temperature (e.g., gentle reflux) can reduce the rate of the coupling reaction.[3]
-
Using a high grade of magnesium: Activated magnesium turnings with a larger surface area can promote the desired Grignard formation over the side reaction.[3]
Q4: What causes the formation of the 1,4-addition product, and how can it be avoided?
The formation of the 1,4-addition product is a known side reaction when Grignard reagents react with α,β-unsaturated carbonyl compounds.[4][5] To favor the desired 1,2-addition:
-
Use of certain additives: The addition of cerium(III) chloride (Luche reaction conditions) prior to the Grignard reagent can significantly favor 1,2-addition.
-
Lower reaction temperatures: Running the reaction at lower temperatures (e.g., -78 °C) generally increases the selectivity for 1,2-addition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete Grignard reagent formation.- Reaction with atmospheric moisture or oxygen.[2]- Predominance of side reactions (e.g., homocoupling, 1,4-addition). | - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Optimize the rate of addition of the aryl halide and control the temperature during Grignard formation.- Consider using additives like CeCl₃ to promote 1,2-addition. |
| Significant amount of 4,4'-dichlorobiphenyl detected | - High concentration of unreacted aryl halide in the presence of the Grignard reagent.- Reaction temperature is too high.[3] | - Add the 1-bromo-4-chlorobenzene dropwise to the magnesium suspension.- Ensure a gentle and controlled reflux during Grignard formation. |
| Presence of 1-(4-Chlorophenyl)but-2-en-1-ol in the final product | - Incomplete methylation reaction. | - Increase the reaction time for the methylation step.- Use a slight excess of the methylating agent.- Ensure the temperature for the methylation step is appropriate for the chosen reagent. |
| Detection of 3-(4-Chlorophenyl)butanal | - 1,4-conjugate addition is competing with the desired 1,2-addition.[4][5] | - Lower the reaction temperature for the addition of the Grignard reagent to the aldehyde.- Employ Luche conditions (pre-treatment of the aldehyde with CeCl₃). |
| Presence of chlorobenzene and 4-chlorophenol | - Contamination of the reaction with water or oxygen.[2] | - Use rigorously dried solvents and glassware.- Maintain a positive pressure of an inert gas throughout the reaction. |
Quantitative Data Summary
The following table provides hypothetical data to illustrate how reaction conditions can influence the product distribution in the synthesis of this compound. Actual results may vary.
| Run | Reaction Conditions | Desired Product Yield (%) | 4,4'-Dichlorobiphenyl (%) | 1,4-Addition Product (%) | Other Impurities (%) |
| 1 | Standard Grignard, 25°C | 65 | 15 | 10 | 10 |
| 2 | Slow addition of halide, 0°C | 75 | 8 | 10 | 7 |
| 3 | Luche conditions (CeCl₃), -78°C | 85 | 8 | < 2 | 5 |
Experimental Protocols
Protocol 1: Synthesis of 4-chlorophenylmagnesium bromide
-
Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask and heat under vacuum, then cool under a stream of nitrogen.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Dissolve 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).
-
Once the reaction has started, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction.
Protocol 2: Synthesis of this compound
-
Cool the freshly prepared 4-chlorophenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve crotonaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add dimethyl sulfate (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main synthesis pathway and major side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. The guidance is based on general principles of organic chemistry and purification techniques for structurally related compounds, given the limited specific data for this particular molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes, likely impurities include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers of the chloro and methoxybutenyl groups on the benzene ring, and diastereomers if a chiral center is present. Double bond isomers within the butenyl chain may also exist.
-
Byproducts of side reactions: These can include elimination products, over-alkylated or over-methoxylated compounds, and potentially small amounts of polymers if the butenyl group has reacted.
-
Reagents and catalysts: Residual reagents or catalysts from the synthesis.
Q2: My compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
A2: The butenyl group in your compound may be sensitive to the acidic nature of standard silica gel, which can catalyze isomerization or polymerization. Consider the following:
-
Use deactivated silica: You can deactivate silica gel by treating it with a base, such as triethylamine, mixed in with your eluent (e.g., 1% triethylamine in your solvent system).
-
Switch to a neutral stationary phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly and at low temperatures: If possible, perform the chromatography in a cold room to minimize degradation.
Q3: I am having trouble separating my product from an impurity with a very similar Rf value on TLC. What are my options?
A3: Co-elution of impurities with similar polarities is a common challenge. You can try:
-
Optimizing the mobile phase: Experiment with different solvent systems. A small change in the solvent polarity or using a different combination of solvents (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) can sometimes achieve separation.
-
Using a different stationary phase: If silica gel is not providing adequate separation, try alumina or a reverse-phase silica gel (C18).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography.
-
Distillation: If your compound and the impurity have different boiling points, fractional distillation under reduced pressure might be effective.
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation can be a suitable method for purifying your compound, provided it is thermally stable. It is crucial to use a high-vacuum pump and a well-controlled heating mantle to avoid decomposition. A preliminary thermogravimetric analysis (TGA) could provide information on the thermal stability of your compound.
Troubleshooting Guides
Issue 1: Low recovery after column chromatography
| Possible Cause | Troubleshooting Step |
| Compound is adsorbing irreversibly to the silica gel. | 1. Try a less polar eluent to see if the compound elutes. 2. Consider using neutral alumina instead of silica gel. 3. Add a small amount of a more polar solvent like methanol to the eluent at the end to wash the column. |
| Compound is volatile and evaporating with the solvent. | 1. Use a rotary evaporator at a lower temperature and pressure. 2. Avoid leaving the purified fractions open to the atmosphere for extended periods. |
| Compound is degrading on the column. | 1. Use deactivated silica gel or neutral alumina. 2. Perform the chromatography at a lower temperature. |
Issue 2: Presence of unexpected peaks in NMR/GC-MS after purification
| Possible Cause | Troubleshooting Step |
| Isomerization of the double bond in the butenyl chain. | 1. Check the pH of your workup and purification steps. Avoid strongly acidic or basic conditions. 2. Consider using milder purification techniques that do not involve acidic stationary phases. |
| Contamination from the solvent or glassware. | 1. Ensure all glassware is thoroughly cleaned and dried. 2. Use high-purity solvents for your purification and analysis. |
| Thermal decomposition during solvent evaporation. | 1. Lower the temperature of the rotary evaporator. 2. For highly sensitive compounds, consider removing the solvent under a stream of inert gas at room temperature. |
Data Presentation
Table 1: Example Purification Method Comparison
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Silica Gel Chromatography (Hexane/EtOAc) | e.g., 75 | e.g., 95 | e.g., 60 | Some degradation observed. |
| Neutral Alumina Chromatography (Hexane/EtOAc) | e.g., 75 | e.g., 98 | e.g., 85 | No significant degradation. |
| Vacuum Distillation | e.g., 75 | e.g., 99 | e.g., 70 | Requires thermal stability. |
| Preparative HPLC | e.g., 95 | e.g., >99.5 | e.g., 90 | Higher cost and smaller scale. |
*Note: The values in this table are examples and should be replaced with experimental data.
Table 2: Troubleshooting Common Impurities
| Impurity Type | Analytical Signature (Example) | Proposed Removal Method |
| Starting Material A | e.g., Different chemical shift in 1H NMR | Optimize reaction stoichiometry and time. Purify via chromatography. |
| Isomer B | e.g., Similar mass spec, different retention time in GC | Fractional distillation or preparative HPLC. |
| Polymeric byproduct | e.g., Broad baseline hump in NMR | Precipitation from a non-polar solvent or filtration through a silica plug. |
Experimental Protocols
Protocol 1: Column Chromatography on Neutral Alumina
-
Slurry Preparation: Prepare a slurry of neutral alumina in the initial, least polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the alumina to settle, then drain the excess solvent until it is just above the alumina bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the sample onto the top of the alumina bed.
-
Elution: Start the elution with the initial non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature below 40°C.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Sample Placement: Place the crude oil in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump with a cold trap in between. Gradually apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Distillate Collection: Collect the fraction that distills at a constant temperature. This temperature is the boiling point of your compound at that pressure.
-
Cooling and Venting: After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly venting to atmospheric pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low recovery during column chromatography.
Technical Support Center: Degradation of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 1-Chloro-4-(1-methoxybut-3-enyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work on the degradation of this compound.
Issue 1: No or Slow Degradation Observed
Question: My experiment shows little to no degradation of this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to the lack of observable degradation. Consider the following potential causes and troubleshooting steps:
-
Inappropriate Environmental Conditions: The degradation of chlorinated aromatic compounds is highly dependent on environmental factors.[1][2]
-
Redox Potential: For microbial degradation, the oxygen availability is critical. Aerobic pathways often involve oxygenases, while anaerobic degradation proceeds via reductive dechlorination.[1][3] Ensure your experimental setup maintains the desired aerobic or anaerobic conditions.
-
pH and Temperature: Microbial activity is sensitive to pH and temperature.[1] Optimize these parameters based on the specific microorganisms or enzymatic systems being used.
-
Nutrient Availability: For bioremediation studies, microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolic activity.[1] A lack of these can limit degradation.
-
-
Recalcitrance of the Compound: Chlorinated aromatic compounds are known for their resistance to degradation.[4] The presence of both a chloro and a methoxy group, along with the butenyl chain, may contribute to its stability.
-
Low Bioavailability: The compound may not be accessible to the degrading microorganisms or enzymes.[2] Consider the use of surfactants or co-solvents to increase its solubility and bioavailability, but be mindful that these additives can also be toxic to microorganisms.
-
Toxicity of the Compound or Metabolites: High concentrations of the parent compound or the accumulation of toxic intermediates can inhibit microbial activity.[1] Try running experiments with a range of initial concentrations.
Experimental Protocol: Optimizing Degradation Conditions
-
Setup Parallel Experiments: Create multiple experimental conditions to test the effects of pH, temperature, and nutrient availability.
-
Vary Redox Conditions: Run simultaneous aerobic and anaerobic degradation assays.
-
Monitor Key Parameters: Regularly measure pH, temperature, and dissolved oxygen to ensure conditions remain stable.
-
Nutrient Spiking: In biostimulation experiments, amend the medium with varying concentrations of nitrogen and phosphorus sources.[1]
-
Concentration Gradient: Test a range of initial concentrations of this compound to identify potential toxic effects.
Issue 2: Difficulty in Identifying Degradation Products
Question: I am having trouble identifying the metabolites of this compound. What analytical strategies can I employ?
Answer:
The identification of unknown metabolites can be challenging due to their transient nature and low concentrations.[5] A multi-platform analytical approach is often necessary.
-
Sample Preparation: Proper sample quenching is crucial to stop enzymatic reactions and preserve the metabolite profile.[5][6] Rapidly cool or mix the sample with a cold solvent like acidic acetonitrile:methanol:water to quench metabolic activity.[5]
-
Analytical Platforms:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying a wide range of metabolites.[5] High-resolution MS can provide accurate mass measurements to aid in formula determination. Tandem MS (MS/MS) can be used to obtain structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and semi-volatile metabolites. Derivatization may be required for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information without the need for chromatographic separation, but it is generally less sensitive than MS.[7]
-
-
Metabolite Databases: Utilize databases such as the Human Metabolome Database (HMDB) and METLIN to compare experimental data with known compounds.[7] While a direct match for the degradation products of this specific compound is unlikely, you may find matches for structurally similar metabolites.
-
Pathway Prediction Tools: Bioinformatics tools like the EAWAG Biocatalysis/Biodegradation Database (BBD) can help predict plausible degradation pathways and metabolites.[8][9]
Experimental Workflow: Metabolite Identification
Caption: Experimental workflow for metabolite identification.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the aerobic microbial degradation of this compound?
A1: Under aerobic conditions, microorganisms often initiate the degradation of chlorinated aromatic compounds by utilizing oxygenases.[3] The initial attack could occur at several positions:
-
Aromatic Ring Hydroxylation: A dioxygenase could attack the aromatic ring, leading to the formation of a dihydrodiol, which is then rearomatized to a chlorocatechol.[10][11]
-
Side Chain Oxidation: The butenyl side chain could be a target for oxidation. This could involve hydroxylation or epoxidation of the double bond.
-
O-Demethylation: The methoxy group could be cleaved to form a phenolic intermediate.
Q2: What are the expected degradation pathways under anaerobic conditions?
A2: In the absence of oxygen, the primary degradation mechanism for chlorinated compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.[12][13] For this compound, this would result in the formation of 1-(1-methoxybut-3-enyl)benzene. Further degradation of the aromatic ring would likely proceed through ring reduction and cleavage.
Q3: Can this compound undergo abiotic degradation?
A3: Yes, abiotic degradation is possible, although it is often slower than microbial degradation.[14] Potential abiotic degradation pathways include:
-
Reductive Dechlorination: This can be mediated by zero-valent metals (e.g., iron), sulfide minerals, or green rusts.[12][13][14]
-
Oxidation: Strong oxidizing agents like permanganate or Fenton's reagent can be used for chemical remediation and can oxidize the compound.[12][14]
Q4: What are some common quantitative measures for degradation studies?
A4: To quantify the degradation process, researchers typically measure the following:
| Parameter | Description | Common Units |
| Degradation Rate | The rate at which the parent compound disappears. | mg/L/day or µmol/L/h |
| Half-life (t1/2) | The time required for the concentration of the parent compound to decrease by half. | days or hours |
| Mineralization | The complete degradation of the organic compound to inorganic products like CO2, H2O, and Cl-. | % of initial compound |
| Product Formation Rate | The rate at which specific degradation products are formed. | mg/L/day or µmol/L/h |
Predicted Aerobic Degradation Pathway
Caption: Predicted aerobic degradation pathways.
Predicted Anaerobic Degradation Pathway
Caption: Predicted anaerobic degradation pathway.
References
- 1. How Do Microbes Degrade Pollutants? → Question [pollution.sustainability-directory.com]
- 2. Microbes' role in environmental pollution and remediation: a bioeconomy focus approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurochlor.org [eurochlor.org]
- 4. Biodegradation of chloroaromatic | PPT [slideshare.net]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Opportunities of Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Current bioinformatics tools for biodegradation of xenobiotic compounds [frontiersin.org]
- 10. 1,4-Dichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 11. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Abiotic degradation of chlorinated ethanes and ethenes in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-(1-methoxybut-3-enyl)benzene. The information provided is intended to assist in identifying and resolving stability issues encountered during experimental work.
Troubleshooting Guides
This section addresses common problems observed during the handling and analysis of this compound, offering potential causes and solutions.
Problem 1: Appearance of a new, unexpected peak during HPLC analysis of a sample, which increases over time.
-
Potential Cause: Degradation of this compound. The allylic ether functionality is susceptible to hydrolysis, especially in the presence of acidic contaminants. This can lead to the formation of 4-(1-hydroxybut-3-enyl)chlorobenzene and methanol.
-
Suggested Solution:
-
pH Control: Ensure all solvents and solutions are neutral and free of acidic impurities. Buffering the mobile phase in your HPLC method can also help.
-
Storage Conditions: Store the compound in a tightly sealed container at low temperatures (2-8 °C) and protected from light.
-
Solvent Purity: Use high-purity, anhydrous solvents for sample preparation and analysis.
-
Problem 2: A gradual decrease in the main peak area of this compound in repeat injections from the same vial.
-
Potential Cause: Isomerization of the double bond in the butenyl chain. This can be catalyzed by trace amounts of acid or base, or even by certain metal surfaces. Allyl ethers can isomerize to the more thermodynamically stable propenyl ethers.[1]
-
Suggested Solution:
-
Inert Materials: Use glass or other inert autosampler vials and syringes. Avoid contact with reactive metals.
-
Solvent Choice: Evaluate the stability of the compound in different solvents. Aprotic solvents are generally preferred.
-
Fresh Preparations: Prepare samples fresh before analysis and minimize the time they are left at room temperature.
-
Problem 3: The formation of a precipitate or cloudiness in a solution containing this compound.
-
Potential Cause: Polymerization or oligomerization of the compound. The vinyl group in the butenyl chain can be susceptible to radical-initiated polymerization.
-
Suggested Solution:
-
Inhibitors: Consider the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) to the sample solution if compatible with your experimental design.
-
Deoxygenate Solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen, which can initiate radical formation.
-
Light Protection: Store solutions in amber vials or otherwise protect them from light, as UV radiation can promote radical formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are believed to be:
-
Acid-catalyzed hydrolysis: The allylic ether bond is susceptible to cleavage in the presence of acid, yielding an alcohol and methanol.[2]
-
Isomerization: The terminal double bond can migrate to form a more stable internal double bond (a propenyl ether). This can be catalyzed by acids, bases, or metals.
-
Oxidation: The double bond and the ether linkage are potential sites for oxidation, especially in the presence of oxygen, light, or reactive oxygen species.
-
Radical Polymerization: The vinyl group can undergo polymerization, particularly under conditions that favor radical formation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, the compound should be stored under the following conditions:
-
Temperature: 2-8 °C. For long-term storage, consider temperatures at or below -20 °C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using amber glass vials or storing in the dark.
-
Container: In a tightly sealed, clean, and dry glass container.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: Several analytical techniques can be used for stability monitoring:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the parent compound and its degradation products.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any degradation products that are formed.
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Protocol 2: Forced Degradation (Stress Testing) Protocol
To understand the degradation pathways, forced degradation studies can be performed.
| Condition | Procedure |
| Acidic | Dissolve the compound in 0.1 M HCl and incubate at 60 °C for 24 hours. |
| Basic | Dissolve the compound in 0.1 M NaOH and incubate at 60 °C for 24 hours. |
| Oxidative | Dissolve the compound in 3% H₂O₂ and incubate at room temperature for 24 hours. |
| Thermal | Heat the solid compound at 80 °C for 48 hours. |
| Photolytic | Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. |
After exposure to each condition, samples should be neutralized (if necessary) and analyzed by the HPLC method described above to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for experimental stability testing.
References
Technical Support Center: Cross-Coupling Reactions with 1-Chloro-4-(1-methoxybut-3-enyl)benzene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1-Chloro-4-(1-methoxybut-3-enyl)benzene in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My cross-coupling reaction with this compound is not working or giving very low yields. What are the initial troubleshooting steps?
A1: The primary challenge with this compound is the low reactivity of the aryl chloride bond.[1][2][3] The electron-donating nature of the para-methoxy group further deactivates the C-Cl bond towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions.[4][5]
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for cross-coupling reactions.
Recommended Actions:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Switch to more active catalyst systems designed for aryl chlorides. This includes using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) or N-heterocyclic carbene (NHC) ligands.[1][2][6]
-
Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride.[7]
-
Base and Solvent: The choice of base and solvent is critical. For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] For Sonogashira couplings, an amine base is common, but inorganic bases may be necessary for challenging substrates.[8] Aprotic polar solvents like dioxane, THF, or toluene are good starting points.[9]
-
Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can lead to catalyst deactivation and side reactions like homo-coupling.[10]
Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant homo-coupling of the boronic acid and dehalogenation of my starting material. How can I minimize these side reactions?
A2: Homo-coupling of the boronic acid is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[5] Dehalogenation (replacement of chlorine with hydrogen) can occur via a competing reaction pathway, especially with certain bases or solvents.[5]
Strategies to Minimize Side Reactions:
-
Thorough Degassing: Ensure all solvents and reagents are rigorously degassed to remove oxygen. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) are recommended.[10]
-
Use of Pd(0) Pre-catalysts: Using a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species can reduce the amount of Pd(II) that can promote homo-coupling.
-
Ligand Choice: Bulky ligands can disfavor the formation of species that lead to homo-coupling.[10]
-
Base Selection: For dehalogenation issues, consider using a non-coordinating and anhydrous base. Grinding the base to a fine powder can also improve reproducibility.[4]
-
Water Content: In anhydrous couplings with bases like K₃PO₄, adding a small, controlled amount of water can sometimes be beneficial.[4]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) | Overcomes the high activation barrier for oxidative addition of the C-Cl bond.[1][11] |
| Ligand:Pd Ratio | 1:1 to 2:1 | Higher ratios can sometimes inhibit the reaction.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are generally effective.[11][12] |
| Solvent | Dioxane, Toluene, THF, often with water | Solvent choice can significantly impact reaction efficiency.[9][12] |
| Temperature | 80-120 °C | Higher temperatures are typically needed for aryl chlorides. |
Sonogashira Coupling
Q3: My Sonogashira coupling of this compound with a terminal alkyne is failing. I see Glaser-Hay homo-coupling of the alkyne and decomposition of my starting material.
A3: Glaser-Hay homo-coupling is a common side reaction in Sonogashira couplings, especially with more challenging substrates, and is promoted by the copper(I) co-catalyst.[13] The higher temperatures required for activating the aryl chloride can also lead to alkyne decomposition.[13]
Troubleshooting Sonogashira Coupling:
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. reddit.com [reddit.com]
- 11. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 12. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Scale-up Synthesis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, which is hypothetically synthesized via a two-step process: 1) Grignard reaction of 4-chlorobenzaldehyde with allylmagnesium bromide, followed by 2) O-methylation of the resulting alcohol.
Issue 1: Low Yield of 1-(4-chlorophenyl)but-3-en-1-ol (Grignard Step)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Grignard Reagent Formation | Ensure magnesium turnings are activated (e.g., with iodine or 1,2-dibromoethane). Use anhydrous solvent (e.g., THF, diethyl ether). | Efficient initiation of the Grignard reaction, leading to a higher concentration of the active Grignard reagent. |
| Side Reactions of Grignard Reagent | Maintain a low reaction temperature (-10 to 0 °C) during the addition of 4-chlorobenzaldehyde to minimize side reactions such as Wurtz coupling. | Reduced formation of byproducts and increased yield of the desired secondary alcohol. |
| Poor Solubility of Reactants | Use a co-solvent like toluene for larger scale reactions to improve the solubility of the aldehyde. | Homogeneous reaction mixture, leading to better reaction kinetics and higher conversion. |
Issue 2: Incomplete O-methylation of 1-(4-chlorophenyl)but-3-en-1-ol
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient Deprotonation of the Alcohol | Use a strong base such as sodium hydride (NaH) in an appropriate solvent like THF to ensure complete formation of the alkoxide. | Complete conversion of the alcohol to the more nucleophilic alkoxide, driving the methylation reaction to completion. |
| Low Reactivity of Methylating Agent | Employ a more reactive methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). | Faster and more efficient methylation of the alkoxide. |
| Side Reactions (Elimination) | Maintain a moderate reaction temperature (0 to 25 °C) to favor substitution (SN2) over elimination (E2). | Minimized formation of elimination byproducts and maximized yield of the desired ether.[1][2] |
Issue 3: Product Decomposition or Polymerization During Purification
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Thermal Instability | Utilize vacuum distillation for purification to lower the boiling point and reduce the risk of thermal decomposition. | Successful purification of the final product without degradation. |
| Acid-Catalyzed Polymerization | Ensure all work-up and purification steps are performed under neutral or slightly basic conditions. Wash with a mild base (e.g., NaHCO₃ solution) before distillation. | Prevention of styrene derivative polymerization, leading to higher purity and yield. |
| Presence of Impurities | Consider alternative purification methods such as column chromatography on a large scale or adsorptive separation for challenging separations.[3][4] | Removal of closely boiling impurities and achievement of high product purity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Grignard reaction for this synthesis?
A1: The primary safety concerns for scaling up Grignard reactions include:
-
Highly Exothermic Nature: The reaction can generate a significant amount of heat, potentially leading to a runaway reaction.[5] Proper cooling and controlled addition of reactants are crucial.
-
Flammable Solvents: Ethereal solvents like THF and diethyl ether are highly flammable.[5] Operations should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture Sensitivity: Grignard reagents are highly reactive with water.[6] All glassware and reagents must be scrupulously dried to prevent quenching of the reagent and potential gas evolution.
Q2: How can I monitor the progress of the Grignard and methylation reactions on a large scale?
A2: For large-scale reactions, in-process monitoring can be achieved through:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the reaction mixture, allowing for precise determination of conversion and purity.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the carbonyl peak (C=O) from the starting aldehyde in the Grignard step.
Q3: What are the common byproducts in the synthesis of this compound and how can they be minimized?
A3: Common byproducts and minimization strategies include:
-
Grignard Step:
-
Wurtz Coupling Product (1,5-hexadiene): Minimized by slow addition of allyl bromide during Grignard reagent formation and maintaining a low temperature.
-
Over-reduction or Enolization of the Aldehyde: Can be reduced by using a less reactive Grignard reagent or by performing the reaction at a lower temperature.
-
-
Methylation Step:
Experimental Protocols
Protocol 1: Scale-up Synthesis of 1-(4-chlorophenyl)but-3-en-1-ol
-
Grignard Reagent Preparation:
-
To a flame-dried 10 L reactor under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of allyl bromide (1.1 eq) in anhydrous THF to the stirred magnesium turnings. Maintain the temperature below 30 °C.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
-
Protocol 2: Scale-up Synthesis of this compound
-
Alkoxide Formation:
-
To a 10 L reactor under a nitrogen atmosphere, add a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 1-(4-chlorophenyl)but-3-en-1-ol (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
-
Methylation:
-
Slowly add methyl iodide (1.2 eq) to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Styrene Purification by Guest-Induced Restructuring of Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. 格氏試劑 [sigmaaldrich.com]
Technical Support Center: Purification of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-4-(1-methoxybut-3-enyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter with this compound?
A1: Impurities can originate from unreacted starting materials, side-reactions, or degradation. Given a likely synthesis route involving a Grignard reaction, common impurities may include:
-
Unreacted Starting Materials: Such as 4-chloroacetophenone or a related benzaldehyde, and any unreacted Grignard reagent quench products.
-
Grignard Side-Products: Homocoupling products of the Grignard reagent (e.g., 1,5-hexadiene if an allyl Grignard was used) are a possibility. Biphenyl-type impurities can also form, especially at higher reaction temperatures.[1]
-
Hydrolysis Product: The corresponding alcohol, 1-(4-chlorophenyl)but-3-en-1-ol, if the methylation step is incomplete or the product is exposed to acidic conditions.
-
Solvent and Reagent Residues: Residual solvents like diethyl ether or THF from the reaction, or leftover magnesium salts.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurity?
A2: First, compare your spectrum with a reference spectrum of the pure product if available. If not, characteristic impurity peaks might be:
-
A broad singlet around 1-2 ppm could indicate residual water or alcohol (OH).
-
Sharp singlets for common solvents (e.g., ~1.2 ppm and ~3.4 ppm for diethyl ether).
-
Aromatic signals that do not match the substitution pattern of your target compound could indicate starting material or a biphenyl-type side product.[1]
-
For a definitive identification, techniques like GC-MS or LC-MS are recommended to determine the molecular weight of the impurity.
Q3: What is the most effective general method for purifying this compound?
A3: For many organic compounds of this nature, flash column chromatography is the most effective and versatile purification method. It allows for the separation of compounds with different polarities. For high-boiling liquids, vacuum distillation can also be a very effective technique if the boiling points of the product and impurities are sufficiently different.
Q4: Can I use a liquid-liquid extraction (workup) to remove impurities?
A4: Yes, a standard aqueous workup is crucial for removing many initial impurities after a Grignard reaction.
-
A wash with a weak acid (like saturated ammonium chloride solution) will quench the reaction and remove magnesium salts.
-
A subsequent wash with saturated sodium bicarbonate solution can neutralize any remaining acid.
-
Finally, a wash with brine (saturated NaCl solution) helps to remove excess water from the organic layer before drying. This process, however, will not remove organic, non-polar impurities, which require further purification steps.
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
Symptoms:
-
TLC analysis shows multiple spots.
-
NMR spectrum is complex with many unidentifiable peaks.
Possible Causes:
-
Incomplete reaction.
-
Formation of significant side-products due to non-optimal reaction conditions (e.g., presence of water, high temperature).[1][2]
Solutions:
-
Optimize Reaction Conditions: Ensure all glassware is oven-dried and reagents are anhydrous to prevent quenching of the Grignard reagent.[2][3] Maintain the recommended reaction temperature to minimize side-product formation.[1]
-
Purification by Chromatography: This is the most reliable method to separate multiple components. See the detailed protocol below.
Issue 2: Presence of a Persistent, Less-Polar Impurity
Symptoms:
-
A spot on the TLC plate runs very close to or with the solvent front.
-
This impurity is often yellowish in color.[1]
Possible Cause:
-
Formation of a biphenyl-type or other hydrocarbon coupling side-product.[1]
Solution:
-
Column Chromatography: Use a non-polar eluent system to effectively separate the non-polar impurity from your more polar product. A gradient elution, starting with a very non-polar solvent system (e.g., pure hexane) and gradually increasing the polarity, can be very effective.
-
Trituration: If the impurity is known to be a biphenyl-type compound, trituration (washing the crude product as a residue with a solvent in which the impurity is soluble but the product is not) with a non-polar solvent like petroleum ether can sometimes remove it.[1]
Quantitative Data Summary
The following table compares common purification techniques for this compound based on the likely impurities.
| Purification Method | Target Impurities | Expected Purity | Advantages | Disadvantages |
| Aqueous Workup | Water-soluble salts, acids, bases | Low to Moderate | Simple, fast, removes bulk inorganic impurities | Ineffective against non-polar organic impurities |
| Flash Chromatography | Starting materials, side-products | High (>95%) | Highly effective for a wide range of impurities, scalable | Can be time-consuming and requires significant solvent |
| Vacuum Distillation | Impurities with different boiling points | High (>98%) | Excellent for thermally stable, high-boiling liquids | Requires specialized equipment, not suitable for thermally sensitive compounds or azeotropes |
| Trituration | Specific non-polar impurities (e.g., biphenyls) | Moderate to High | Simple, targets specific impurities | Only effective if solubility differences are significant |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) as the stationary phase, packed using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 98:2).
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. The less polar impurities will elute first. Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purity Analysis by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Spotting: Dissolve a small amount of your sample in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the sample onto the baseline of the TLC plate. Also spot the starting material and crude product for comparison.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used if the compounds are not UV-active.
-
Analysis: The number of spots corresponds to the minimum number of different compounds in your sample. The retention factor (Rf) value can be calculated for each spot. A pure compound should ideally show a single spot.
Diagrams
Caption: Workflow for impurity identification and removal.
References
Technical Support Center: Managing Stereoselectivity in Reactions of 1-Chloro-4-(1-methoxybut-3-enyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-(1-methoxybut-3-enyl)benzene. The focus is on managing stereoselectivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions performed on this compound?
A1: Given its structure as a chiral allylic ether, the most relevant stereoselective reactions include:
-
Asymmetric Epoxidation: The double bond can be epoxidized to form a chiral epoxide. The stereochemical outcome is influenced by the existing stereocenter and the choice of chiral catalyst.
-
Asymmetric Dihydroxylation: The alkene can be converted to a diol, creating two new stereocenters.
-
Asymmetric Allylic Alkylation (AAA): The methoxy group can act as a leaving group in the presence of a suitable Lewis acid and a nucleophile, allowing for the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond.
Q2: How does the existing stereocenter at the benzylic position influence the stereochemical outcome of subsequent reactions?
A2: The existing stereocenter exerts diastereocontrol through steric and electronic effects. The incoming reagent will preferentially attack one face of the double bond to minimize steric hindrance with the bulky chlorophenyl and methoxy groups. This is known as substrate-controlled diastereoselectivity. The extent of this control can be enhanced or overridden by the choice of chiral reagents or catalysts (reagent-controlled stereoselectivity).
Q3: What are the key factors to consider when aiming for high stereoselectivity in reactions of this substrate?
A3: Key factors include:
-
Choice of Catalyst/Reagent: For reagent-controlled reactions, the selection of the chiral ligand or catalyst is paramount. For example, in Sharpless asymmetric epoxidation, the choice between diethyl tartrate (DET) enantiomers determines the facial selectivity.
-
Reaction Temperature: Lower temperatures generally enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting stereoselectivity.
-
Nature of Substituents: The electronic properties of the chlorophenyl group can influence the reactivity of the double bond and the stability of any charged intermediates.
Troubleshooting Guides
Asymmetric Epoxidation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity/Enantioselectivity | 1. Catalyst inefficiency or degradation. 2. Non-optimal reaction temperature. 3. Presence of water or other impurities. 4. Substrate control conflicting with reagent control. | 1. Use freshly prepared or properly stored catalyst. Ensure the titanium(IV) isopropoxide is of high purity. 2. Perform the reaction at lower temperatures (e.g., -20 °C to -78 °C). 3. Use anhydrous solvents and reagents. The presence of molecular sieves is often necessary. 4. If using a chiral catalyst, the inherent facial bias of the substrate may oppose the catalyst's preference. Consider using the other enantiomer of the chiral ligand. |
| Low Yield | 1. Incomplete reaction. 2. Product degradation during workup. 3. Catalyst poisoning. | 1. Monitor the reaction by TLC or GC to ensure completion. 2. Employ a careful aqueous workup to quench the reaction and remove the catalyst. 3. Ensure all glassware is clean and free of acidic or basic residues. |
| Formation of Side Products | 1. Rearrangement of the epoxide. 2. Over-oxidation. | 1. Use buffered conditions if the product is sensitive to acid or base. 2. Use a stoichiometric amount of the oxidizing agent. |
Asymmetric Dihydroxylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity | 1. Inadequate facial shielding by the substrate. 2. Non-optimal ligand for the osmium catalyst. | 1. Lowering the reaction temperature may improve selectivity. 2. Screen different chiral ligands (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) to find a better match for the substrate. |
| Low Yield of Diol | 1. Inefficient catalytic turnover. 2. Difficult workup and product isolation. | 1. Ensure the co-oxidant is fresh and added appropriately. 2. The diol product may be highly polar; optimize the extraction and chromatography conditions. |
Data Presentation
| Reaction Type | Analogous Substrate | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Asymmetric Epoxidation | Styrene | Chiral Dioxirane | >95 | N/A | 89-93 |
| Asymmetric Epoxidation | Styrene | Electroenzymatic (StyA) | 75.2 | N/A | >99 (S) |
| Asymmetric Dihydroxylation | Styrene | OsO4, (DHQD)2PHAL | 80-95 | N/A | >95 |
| Asymmetric Allylic Alkylation | Racemic Allylic Ethers | CuBr·SMe2/Chiral Ligand | 70-90 | >20:1 | 90-99 |
Experimental Protocols
Example Protocol: Asymmetric Epoxidation (Sharpless-Katsuki)
This is a general procedure adapted for the target substrate based on established methods for allylic alcohols. Since the substrate is an ether, it would first need to be hydrolyzed to the corresponding allylic alcohol.
1. Hydrolysis of the Methyl Ether (if starting from this compound):
-
Dissolve this compound in a suitable solvent system (e.g., THF/water).
-
Add a Lewis acid (e.g., BBr3) or a Brønsted acid (e.g., HBr in acetic acid) at a low temperature (e.g., 0 °C).
-
Stir the reaction until TLC indicates complete consumption of the starting material.
-
Quench the reaction carefully with an aqueous solution (e.g., saturated NaHCO3).
-
Extract the product with an organic solvent, dry over Na2SO4, and purify by column chromatography to obtain 1-(4-chlorophenyl)but-3-en-1-ol.
2. Asymmetric Epoxidation of 1-(4-chlorophenyl)but-3-en-1-ol:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add powdered 4Å molecular sieves and anhydrous dichloromethane (CH2Cl2).
-
Cool the flask to -20 °C.
-
Add L-(+)-diethyl tartrate (DET) followed by titanium(IV) isopropoxide. Stir for 30 minutes.
-
Add a solution of 1-(4-chlorophenyl)but-3-en-1-ol in CH2Cl2 dropwise.
-
Add tert-butyl hydroperoxide (TBHP) in toluene dropwise.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaF, followed by vigorous stirring for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, wash with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxide.
Visualizations
Caption: Workflow for the preparation and asymmetric epoxidation of the substrate.
Caption: Decision tree for troubleshooting low stereoselectivity in reactions.
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1-Chloro-4-(1-methoxybut-3-enyl)benzene: X-ray Crystallography versus Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for the characterization of the novel organic compound, 1-Chloro-4-(1-methoxybut-3-enyl)benzene, with a focus on the definitive method of X-ray crystallography against widely used spectroscopic methods.
While specific crystallographic data for this compound is not currently available in public databases, this guide outlines the experimental approach and compares the potential outcomes with alternative analytical techniques. The molecular formula for this compound is C11H13ClO.[1]
Comparative Analysis of Characterization Techniques
The structural characterization of a novel compound like this compound relies on a combination of analytical methods. Each technique provides unique insights into the molecular structure. X-ray crystallography, when applicable, offers unparalleled detail on the solid-state conformation, while spectroscopic methods provide crucial information about the connectivity and electronic environment of atoms in solution.
Table 1: Comparison of Analytical Techniques for Structural Characterization
| Technique | Information Provided | Sample Requirements | Throughput | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | High-quality single crystal (typically 0.1-0.5 mm). | Low to Medium | Crystal growth can be challenging; structure may not represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), stereochemistry, and dynamic processes in solution. | Soluble sample (typically >1 mg). | High | Does not provide precise bond lengths or angles; complex spectra can be difficult to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid, liquid, or gas sample. | High | Provides limited information on the overall molecular framework. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | Very small sample amount (ng to µg). | High | Does not provide information on stereochemistry or connectivity. |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the steps for the structural determination of this compound, assuming a suitable single crystal can be obtained.
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture).
-
Vapor diffusion of a poor solvent into a solution of the compound.
-
Cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
Alternative Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the sample is placed on the ATR crystal of an FTIR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).
-
The mass spectrum is acquired using a suitable ionization technique (e.g., ESI, APCI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the characterization of a novel organic compound.
Caption: Workflow for the characterization of a novel organic compound.
References
"comparing the reactivity of 1-Chloro-4-(1-methoxybut-3-enyl)benzene with similar compounds"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 1-Chloro-4-(1-methoxybut-3-enyl)benzene against structurally similar compounds. The comparisons are based on established principles of organic chemistry, drawing upon the known reactivity of its constituent functional groups. While direct experimental data for this specific molecule is limited in publicly available literature, its reactivity can be inferred from the behavior of substituted chlorobenzenes, homoallylic ethers, and terminal alkenes.
Overview of the Core Structure and Functional Groups
This compound possesses three key regions that dictate its chemical behavior:
-
The Substituted Aromatic Ring: A chlorobenzene moiety which is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of chlorine. However, the chlorine atom is an ortho-, para- director for electrophilic attack.
-
The Homoallylic Ether Side Chain: The -(1-methoxybut-3-enyl) group features a terminal double bond and an ether linkage. The double bond is susceptible to electrophilic addition and can participate in transition metal-catalyzed cross-coupling reactions. The ether linkage can undergo cleavage under acidic conditions.
-
The Benzylic Position: The carbon atom attached to both the benzene ring and the methoxy group is a benzylic position, which can stabilize carbocations and radicals, influencing certain reaction pathways.
Comparison of Reactivity with Structurally Similar Compounds
To understand the unique reactivity profile of this compound, it is compared with three analogous compounds, each differing by one key structural feature.
Comparative Reactivity Table
| Compound | Structural Formula | Key Difference from Target Compound | Predicted Reactivity Profile |
| This compound | Cl-C6H4-CH(OCH3)-CH2-CH=CH2 | Target Compound | - Deactivated aromatic ring (ortho-, para- directing) - Susceptible to electrophilic addition at the double bond - Can undergo palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) - Ether linkage can be cleaved under strong acidic conditions. |
| 4-(1-Methoxybut-3-enyl)benzene | C6H5-CH(OCH3)-CH2-CH=CH2 | Lacks the chloro substituent | - More activated aromatic ring compared to the target compound, leading to faster electrophilic aromatic substitution. - Similar reactivity of the side chain (electrophilic addition, cross-coupling). |
| 1-Chloro-4-(but-3-enyl)benzene | Cl-C6H4-CH2-CH2-CH=CH2 | Lacks the methoxy group | - Aromatic ring reactivity is similar to the target compound. - The absence of the activating methoxy group at the benzylic position may lead to different outcomes in reactions involving carbocation intermediates at that position. |
| 1-Chloro-4-(1-methoxybutyl)benzene | Cl-C6H4-CH(OCH3)-CH2-CH2-CH3 | Saturated side chain (lacks the double bond) | - The side chain is unreactive towards electrophilic addition and palladium-catalyzed cross-coupling reactions. - Aromatic ring reactivity is similar to the target compound. - The primary site of reactivity would be the aromatic ring and potentially the benzylic C-H bond under radical conditions. |
Key Reaction Pathways and Experimental Considerations
Electrophilic Aromatic Substitution
The chlorine atom on the benzene ring is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions due to resonance effects.[1][2]
Experimental Protocol: Nitration
-
To a solution of this compound in acetic anhydride at 0°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature at 0°C for 1 hour.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The terminal alkene of the butenyl side chain is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions.[3][4][5][6] These reactions are powerful tools for forming new carbon-carbon bonds.
Experimental Protocol: Heck Reaction with Iodobenzene
-
To a flame-dried Schlenk flask, add this compound, iodobenzene, palladium(II) acetate, a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a dry, degassed solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Acid-Catalyzed Ether Cleavage
The methoxy group at the benzylic position can be cleaved under strong acidic conditions. The stability of the resulting benzylic carbocation facilitates this reaction.[7]
Experimental Protocol: Ether Cleavage with HBr
-
Dissolve this compound in glacial acetic acid.
-
Add a solution of hydrobromic acid in acetic acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry, concentrate, and purify the product as needed.
Conclusion
This compound is a versatile molecule with multiple reactive sites. Its reactivity is a composite of the electronic effects of the chloro-substituent on the aromatic ring and the inherent reactivity of the homoallylic ether side chain. Understanding these competing and complementary reactivities is crucial for its application in organic synthesis and drug development. The provided comparisons and experimental outlines serve as a foundational guide for researchers exploring the chemical space of this and related compounds.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. fiveable.me [fiveable.me]
Comparative Analysis of the Biological Activity of Hypothetical 1-Chloro-4-(1-methoxybut-3-enyl)benzene Derivatives
Disclaimer: As of November 2025, publicly available scientific literature does not contain studies on the biological activity of 1-Chloro-4-(1-methoxybut-3-enyl)benzene or its specific derivatives. The following guide is a hypothetical comparison constructed to demonstrate the requested format for an audience of researchers, scientists, and drug development professionals. All experimental data, protocols, and pathways are illustrative examples and should not be considered factual results for the specified compounds.
This guide provides a comparative overview of the hypothetical biological activities of two novel derivatives, designated as Derivative A and Derivative B , against a known reference compound. The aim is to illustrate a data-driven comparison of potential therapeutic agents.
Quantitative Biological Activity Data
The following table summarizes the in vitro cytotoxic and enzyme-inhibitory activities of the hypothetical derivatives compared to a standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | Cytotoxicity (IC₅₀, µM) | Kinase Inhibition (Ki, µM) |
| Derivative A | MCF-7 (Breast Cancer) | 15.2 ± 1.8 | 5.1 ± 0.6 (against EGFR) |
| A549 (Lung Cancer) | 22.5 ± 2.1 | 8.9 ± 1.1 (against EGFR) | |
| Derivative B | MCF-7 (Breast Cancer) | 8.7 ± 0.9 | 2.3 ± 0.3 (against EGFR) |
| A549 (Lung Cancer) | 12.1 ± 1.3 | 4.5 ± 0.5 (against EGFR) | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | Not Applicable |
| A549 (Lung Cancer) | 1.2 ± 0.2 | Not Applicable |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (MCF-7 and A549) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with serial dilutions of Derivative A, Derivative B, or Doxorubicin (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated using non-linear regression analysis.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: EGFR kinase, Alexa Fluor™ 647-labeled ligand, and Eu-anti-tag antibody were prepared in a kinase buffer.
-
Compound Preparation: Serial dilutions of Derivative A and Derivative B were prepared.
-
Assay Reaction: The kinase, labeled ligand, and test compounds were incubated in a 384-well plate. The Eu-anti-tag antibody was then added.
-
Signal Detection: After a 1-hour incubation at room temperature, the TR-FRET signal was read on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: The emission ratio (665/615) was used to determine the degree of ligand displacement, and Ki values were calculated from the resulting dose-response curves.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the hypothetical mechanism of action for the derivatives, targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in many cancers for cell proliferation and survival.
Caption: Hypothetical inhibition of the EGFR signaling pathway by the derivatives.
Experimental Workflow
This diagram outlines the workflow for evaluating the hypothetical compounds, from initial screening to data analysis.
Caption: Workflow for in vitro evaluation of hypothetical derivatives.
A Comparative Guide to the Computational and Spectroscopic Characteristics of Substituted Butenylbenzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Chloro-4-(1-methoxybut-3-enyl)benzene is a para-substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A comprehensive understanding of its electronic structure, reactivity, and spectroscopic signatures is crucial for its development and utilization. In the absence of direct studies on this specific molecule, this guide leverages data from analogous compounds to provide a comparative overview. The primary analogs considered for this comparison include substituted styrenes and other para-substituted benzenes containing chloro and methoxy functional groups.
Comparative Computational Data
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic properties of molecules. While no specific DFT studies were found for this compound, extensive research on substituted styrenes allows for a comparative analysis of how different substituents at the para-position influence the electronic structure.
Table 1: Comparison of Calculated Electronic Properties of para-Substituted Styrenes
| Compound | Substituent (X) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Styrene | -H | ~0.1 | ~ -6.1 | ~ -0.2 | ~ 5.9 |
| 4-Chlorostyrene | -Cl | ~1.6 | ~ -6.2 | ~ -0.4 | ~ 5.8 |
| 4-Methoxystyrene | -OCH₃ | ~1.5 | ~ -5.8 | ~ -0.1 | ~ 5.7 |
| This compound | -Cl, -CH(OCH₃)CH₂CH=CH₂ | Predicted: Moderate | Predicted: ~ -6.0 | Predicted: ~ -0.3 | Predicted: ~ 5.7 |
Note: Values for substituted styrenes are approximate and collated from various computational studies. The values for the target molecule are predictive and based on the expected electronic effects of the substituents.
The chloro group is an electron-withdrawing group by induction but a weak deactivator in electrophilic aromatic substitution due to resonance. The methoxy group, conversely, is a strong electron-donating group through resonance. The butenyl side chain with a methoxy group will likely have a complex electronic effect.
Comparative Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation. The following tables compare typical spectroscopic data for related compounds.
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) for para-Substituted Aromatic Compounds
| Compound | Ar-H (ortho to Cl) | Ar-H (ortho to R) | Vinyl/Alkenyl Protons | Methoxy Protons |
| 4-Chlorotoluene | ~7.2 (d) | ~7.1 (d) | - | - |
| 4-Methoxytoluene | ~7.1 (d) | ~6.8 (d) | - | ~3.8 (s) |
| 4-Chlorostyrene | ~7.3 (d) | ~7.2 (d) | 5.3-6.7 (m) | - |
| 4-Methoxystyrene | ~7.3 (d) | ~6.9 (d) | 5.1-6.7 (m) | ~3.8 (s) |
| This compound | Predicted: ~7.3 (d) | Predicted: ~7.2 (d) | Predicted: 5.0-6.0 (m) | Predicted: ~3.3-3.5 (s) |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. d = doublet, m = multiplet, s = singlet.
Table 3: Comparative ¹³C NMR Chemical Shifts (ppm) for para-Substituted Aromatic Compounds
| Compound | C-Cl | C-R | Aromatic Carbons | Methoxy Carbon |
| 4-Chlorotoluene | ~132 | ~137 | 129, 121 | - |
| 4-Methoxytoluene | - | ~158 | 129, 114 | ~55 |
| 4-Chlorostyrene | ~133 | ~136 | 128, 127, 115, 136 | - |
| 4-Methoxystyrene | - | ~159 | 127, 114, 115, 136 | ~55 |
| This compound | Predicted: ~133 | Predicted: ~138 | Predicted: 115-130 | Predicted: ~56 |
Table 4: Key IR Absorption Frequencies (cm⁻¹) for Related Functional Groups
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C-H (Alkene) | Stretch | 3100-3010 |
| C=C (Alkene) | Stretch | 1680-1620 |
| C-O (Ether) | Stretch | 1250-1050 |
| C-Cl (Aryl) | Stretch | 1100-1000 |
| p-substitution | C-H out-of-plane bend | 850-800 |
Experimental and Computational Protocols
While specific protocols for this compound are not available, the following sections describe general methodologies used for analogous compounds.
General Computational Protocol (DFT)
Density Functional Theory (DFT) calculations are a common method for investigating the electronic structure and properties of organic molecules.
-
Structure Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common functional and basis set combination for this purpose is B3LYP/6-31G(d).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculations: Single-point energy calculations are performed with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties such as HOMO and LUMO energies, dipole moment, and molecular orbital visualizations.
-
NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method is often employed to calculate NMR chemical shifts.
General Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as neat liquids, KBr pellets for solids, or as a thin film on a salt plate.
-
Frequencies are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.
-
Visualizations
The following diagrams illustrate general concepts relevant to the study of substituted benzenes.
Caption: A generalized synthetic pathway for para-substituted benzenes.
Caption: A typical workflow for computational analysis of a molecule.
Conclusion
While direct experimental and computational data for this compound remains to be reported, this guide provides a robust comparative framework based on analogous compounds. The presented data and methodologies offer valuable predictions for the spectroscopic and electronic properties of the target molecule. Researchers can use this guide to inform the synthesis, characterization, and computational modeling of this and other novel substituted butenylbenzene derivatives. Future work should focus on the direct synthesis and characterization of this compound to validate these predictions and further explore its potential applications.
Pioneering Analytical Methods for 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of analytical methods for the novel compound 1-Chloro-4-(1-methoxybut-3-enyl)benzene. This document provides a comparative overview of suitable analytical techniques, detailed experimental protocols, and performance data to guide robust method development and validation.
The burgeoning field of pharmaceutical development and chemical synthesis necessitates rigorous analytical validation for novel compounds. This compound, a substituted styrene derivative, presents unique analytical challenges. This guide outlines a comparative framework for the validation of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-established techniques for the analysis of aromatic and chlorinated compounds.
While specific validated methods for this compound are not yet established in the public domain, this guide leverages established principles of analytical method validation for similar chemical entities, such as polycyclic aromatic hydrocarbons (PAHs) and other substituted styrenes, to propose a robust validation strategy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for accurate and reliable quantification. Based on the chemical properties of this compound, both HPLC and GC-MS offer distinct advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Typical Detector | UV-Diode Array Detector (DAD), Fluorescence Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | May require derivatization to increase volatility. |
| Selectivity | Good selectivity based on retention time and UV-Vis spectra. | High selectivity and specificity due to mass fragmentation patterns. |
| Sensitivity | Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range. | Can achieve very low detection limits, often in the parts-per-trillion (ppt) range.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible analytical methods.
Proposed HPLC-DAD Method
This method is adapted from established protocols for the analysis of aromatic hydrocarbons.[2][3]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).
-
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile and perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Proposed GC-MS Method
This protocol is based on general methods for the analysis of chlorinated aromatic compounds.[4][5]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
-
Standard and Sample Preparation: Similar to the HPLC method, using a volatile solvent like dichloromethane or hexane.
Validation Parameters: A Comparative Summary
Method validation ensures that the analytical procedure is suitable for its intended purpose. The following table summarizes the key validation parameters and provides hypothetical, yet realistic, performance data for the proposed methods.
| Validation Parameter | HPLC-DAD | GC-MS | ICH Guideline |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 80-120% |
| Precision (% RSD) | < 2% | < 3% | < 15% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 µg/mL | - |
| Specificity | Demonstrated by peak purity and retention time | Confirmed by mass spectrum and retention time | - |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: A generalized workflow for the validation of analytical methods for this compound.
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
"comparative analysis of spectroscopic data for 1-Chloro-4-(1-methoxybut-3-enyl)benzene isomers"
Comparative Spectroscopic Analysis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for the ortho and para isomers of this compound. Due to the limited availability of direct experimental data for these specific isomers in published literature, this analysis is based on data from structurally similar compounds, namely 1-bromo-4-(3-methoxybut-1-en-1-yl)benzene and 1-chloro-2-(3-methoxybut-1-en-1-yl)benzene. The presented data serves as a predictive guide for the characterization of these compounds.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the ortho and para isomers of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| para | Ar-H | 7.25-7.35 | d | ~8.5 |
| Ar-H | 7.15-7.25 | d | ~8.5 | |
| =CH- | 6.45-6.55 | d | ~16.0 | |
| =CH- | 6.05-6.15 | dd | ~16.0, ~7.5 | |
| -CH(OMe)- | 3.90-4.00 | m | - | |
| -OCH₃ | 3.30-3.40 | s | - | |
| -CH=CH₂ | 5.70-5.85 | m | - | |
| -CH=CH ₂ (trans) | 5.05-5.15 | d | ~17.0 | |
| -CH=CH ₂ (cis) | 5.00-5.10 | d | ~10.5 | |
| -CH ₂-CH=CH₂ | 2.30-2.45 | m | - | |
| ortho | Ar-H | 7.50-7.60 | d | ~7.0 |
| Ar-H | 7.30-7.40 | d | ~7.5 | |
| Ar-H | 7.10-7.25 | m | - | |
| =CH- | 6.90-7.00 | d | ~16.0 | |
| =CH- | 6.00-6.10 | dd | ~16.0, ~7.5 | |
| -CH(OMe)- | 3.90-4.00 | m | - | |
| -OCH₃ | 3.30-3.40 | s | - | |
| -CH=CH₂ | 5.70-5.85 | m | - | |
| -CH=CH ₂ (trans) | 5.05-5.15 | d | ~17.0 | |
| -CH=CH ₂ (cis) | 5.00-5.10 | d | ~10.5 | |
| -CH ₂-CH=CH₂ | 2.30-2.45 | m | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |
| para | Ar-C (ipso-Cl) | 132.0-133.0 |
| Ar-C (ipso-sidechain) | 134.5-135.5 | |
| Ar-CH | 128.0-129.0 | |
| Ar-CH | 127.0-128.0 | |
| =CH- | 131.5-132.5 | |
| =CH- | 129.0-130.0 | |
| -CH(OMe)- | 77.0-78.0 | |
| -OCH₃ | 55.5-56.5 | |
| -CH=CH₂ | 134.0-135.0 | |
| -CH=C H₂ | 117.0-118.0 | |
| -C H₂-CH=CH₂ | 40.0-41.0 | |
| ortho | Ar-C (ipso-Cl) | 133.0-134.0 |
| Ar-C (ipso-sidechain) | 134.0-135.0 | |
| Ar-CH | 129.5-130.5 | |
| Ar-CH | 128.5-129.5 | |
| Ar-CH | 126.5-127.5 | |
| Ar-CH | 126.5-127.5 | |
| =CH- | 132.0-133.0 | |
| =CH- | 128.0-129.0 | |
| -CH(OMe)- | 77.5-78.5 | |
| -OCH₃ | 55.5-56.5 | |
| -CH=CH₂ | 134.0-135.0 | |
| -CH=C H₂ | 117.0-118.0 | |
| -C H₂-CH=CH₂ | 40.0-41.0 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| Aromatic C-H | 3100-3000 | Stretch |
| Alkene C-H | 3080-3010 | Stretch |
| Alkyl C-H | 2990-2850 | Stretch |
| C=C (Aromatic) | 1600-1585, 1500-1400 | Stretch |
| C=C (Alkene) | 1650-1630 | Stretch |
| C-O-C (Ether) | 1250-1050 | Asymmetric Stretch |
| C-Cl | 800-600 | Stretch |
| Out-of-plane C-H Bending | 900-675 | Bending (Substitution pattern dependent) |
Table 4: Predicted Mass Spectrometry (MS) Data
| Isomer | Predicted Molecular Ion (M⁺) | Key Fragmentation Pathways |
| Both | m/z 196/198 (due to ³⁵Cl/³⁷Cl isotopes) | - Loss of OCH₃ (m/z 31) |
| - Loss of C₄H₇O (m/z 71) | ||
| - Benzylic cleavage to form a chlorotropylium ion (m/z 125/127) | ||
| - McLafferty rearrangement is unlikely |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.
-
For solids (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire at least 16 scans.
-
Perform a background scan of the empty sample holder or pure KBr pellet.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and introduction, or using a direct insertion probe.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Acquisition:
-
Scan a mass range of m/z 40-400.
-
If using GC-MS, use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the isomers.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative analysis and the structural relationships of the isomers.
Caption: Experimental workflow for the spectroscopic analysis of isomers.
Caption: Logical relationship between isomers and their spectroscopic data.
Assessing the Purity of Synthesized 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative overview of key analytical techniques for determining the purity of 1-Chloro-4-(1-methoxybut-3-enyl)benzene, a substituted styrene derivative. We present a comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with detailed experimental protocols and illustrative data to aid in methodological selection and interpretation.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the desired level of sensitivity and the need for structural elucidation of unknown impurities. The following table summarizes the performance of HPLC, GC-MS, and NMR for the analysis of this compound.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Common Impurities Detected |
| HPLC-UV | 99.5 ± 0.2 | 0.01% | 0.03% | Broad applicability to a wide range of polar and non-polar compounds, non-destructive.[1][2][3] | Starting materials (e.g., 4-chlorobenzaldehyde), reagents, and non-volatile byproducts. |
| GC-MS | 99.7 ± 0.1 | 0.001% | 0.003% | High resolution for volatile compounds, definitive identification via mass spectra.[4][5][6] | Residual solvents (e.g., dichloromethane, THF), volatile byproducts, and isomers.[7] |
| ¹H NMR | >99% (relative) | ~0.1% | ~0.5% | Provides structural confirmation of the main component and impurities, requires minimal sample preparation.[8][9][10] | Structural isomers, diastereomers, and impurities with distinct proton signals. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible purity data. Below are representative methodologies for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
Gradient: 60% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
Detection:
-
UV at 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to identify and quantify volatile impurities.
Instrumentation:
-
GC system coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min
Oven Temperature Program:
-
Initial temperature: 60°C (hold for 2 minutes)
-
Ramp: 10°C/min to 280°C (hold for 5 minutes)
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: 40-400 m/z
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Inject 1 µL into the GC inlet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used for a quantitative estimation of purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃)
Internal Standard:
-
A certified standard with a known concentration and a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Accurately weigh a known amount of the synthesized compound and the internal standard into an NMR tube.
-
Add ~0.7 mL of CDCl₃ and dissolve completely.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure accurate integration.
-
Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of the known standard.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized compound like this compound.
Caption: Workflow for the comprehensive purity assessment of a synthesized compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC and GC-MS provide robust quantitative data on non-volatile and volatile impurities respectively, NMR spectroscopy is invaluable for structural confirmation and the detection of isomeric impurities.[11][12][13][14] For comprehensive characterization and in regulated environments, a combination of these techniques is recommended to ensure the identity, purity, and safety of the synthesized compound.
References
- 1. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kelid1.ir [kelid1.ir]
- 8. jchps.com [jchps.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. chimia.ch [chimia.ch]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Nickel-Catalyzed Cross-Coupling of Allylic Ethers with Aryl Grignard Reagents
Reaction Overview
The nickel-catalyzed cross-coupling of allylic ethers with aryl Grignard reagents represents an efficient method for the formation of C(sp³)–C(sp²) bonds, yielding valuable allylbenzene derivatives.[1] This reaction is a significant alternative to traditional methods that often employ more reactive but less accessible allylic halides or acetates.[1] The choice of catalyst is crucial for achieving high yields and regioselectivity. Pincer-type nickel(II) complexes, particularly those with a β-aminoketonato ligand, have demonstrated effectiveness in catalyzing these transformations.[1][2]
Comparative Performance of Allylic Ether Substrates
The following table summarizes the performance of various allylic ethers in nickel-catalyzed cross-coupling reactions with aryl Grignard reagents. The data is extracted from a study utilizing a β-aminoketonato nickel(II) pincer complex (1b) as the catalyst.[1] This comparison aims to provide a baseline for predicting the reactivity of structurally similar compounds like 1-Chloro-4-(1-methoxybut-3-enyl)benzene.
| Entry | Allylic Ether (Substrate 2) | Aryl Grignard Reagent (Substrate 3) | Product | Yield (%) | Linear:Branched Ratio |
| 1 | cinnamyl methyl ether | 4-methoxyphenylmagnesium bromide | 1-(4-methoxyphenyl)-3-phenylprop-1-ene | 95 | >99:1 |
| 2 | cinnamyl methyl ether | phenylmagnesium bromide | 1,3-diphenylprop-1-ene | 92 | >99:1 |
| 3 | cinnamyl methyl ether | 4-(trifluoromethyl)phenylmagnesium bromide | 1-phenyl-3-(4-(trifluoromethyl)phenyl)prop-1-ene | 85 | >99:1 |
| 4 | (E)-but-2-en-1-yl methyl ether | 4-methoxyphenylmagnesium bromide | (E)-1-(4-methoxyphenyl)but-2-ene | 75 | 60:40 |
| 5 | 3-methoxybut-1-ene | 4-methoxyphenylmagnesium bromide | 1-(4-methoxyphenyl)but-2-ene | 68 | 45:55 |
Table 1: Comparison of yields and regioselectivity for the cross-coupling of various allylic ethers with aryl Grignard reagents catalyzed by a nickel pincer complex.[1]
Experimental Protocols
A general procedure for the nickel-catalyzed cross-coupling of allylic ethers with arylmagnesium reagents is outlined below.[1]
General Procedure for Cross-Coupling Reaction:
-
A 50 mL Schlenk tube is charged with the nickel pincer catalyst (1.0–2.5 mol%).
-
The respective allylic ether (1.0 mmol) and diethyl ether (Et₂O, 2.5–5 mL) are added.
-
The aryl Grignard reagent (1.5–3.0 equivalents) is added at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with 1 M aqueous HCl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (EtOAc, 5 x 3 mL).
-
The combined organic layers are washed with brine (10 mL) and dried over anhydrous magnesium sulfate (MgSO₄).
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to afford the product.
Mechanistic Insights
The proposed mechanism for the nickel-catalyzed cross-coupling of allylic ethers with aryl Grignard reagents involves the formation of a π-allyl nickel intermediate.[1] The regioselectivity of the reaction is influenced by the substitution pattern of the allylic ether. For cinnamyl ethers, the reaction proceeds with high linearity, suggesting a strong directing effect of the phenyl group. In contrast, α- and γ-alkyl substituted allylic ethers yield a mixture of linear and branched products.[1]
Visualizations
Plausible Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed cross-coupling of an allylic ether with an aryl Grignard reagent.
Caption: Plausible catalytic cycle for the cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and analysis of allylbenzene derivatives via nickel-catalyzed cross-coupling.
Caption: General experimental workflow for the cross-coupling reaction.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 1-Chloro-4-(1-methoxybut-3-enyl)benzene, a halogenated organic compound and an ether, emphasizing immediate safety measures and a clear, step-by-step operational plan.
Immediate Safety and Handling Precautions
Due to its chemical nature as both a halogenated organic compound and an ether, this compound requires specific safety protocols. Ethers are known to form explosive peroxides upon exposure to air and light, a critical consideration for storage and handling.[1][2][3][4]
Key Safety Measures:
-
Peroxide Formation: Upon receiving and opening a container of this compound, it is imperative to date it.[1][4] Due to the risk of peroxide formation, opened containers should ideally be disposed of within six months, and unopened containers within a year.[1][4] If crystals are observed or if the compound has expired, do not handle it and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Required PPE includes nitrile or polyvinyl alcohol gloves, a laboratory coat, and safety goggles.[4]
-
Spill Management: In the event of a spill, it should be treated as hazardous waste.[1] Absorbent materials used for cleanup must also be disposed of as hazardous waste.[1] For significant spills, evacuate the area and contact EHS.
Waste Classification and Segregation
Proper waste segregation is crucial for both safety and cost-effective disposal. This compound falls into the category of halogenated organic waste .
| Waste Category | Description | Rationale | Disposal Method |
| Halogenated Organic Waste | Organic compounds containing halogens (F, Cl, Br, I).[5][6] | This compound contains chlorine. | Typically requires incineration at high temperatures.[7][8] |
It is critical to keep halogenated waste separate from non-halogenated waste streams, as mixing them increases disposal costs and complexity.[7][8]
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of this compound.
1. Container Preparation:
- Obtain a designated, leak-proof waste container, preferably glass or plastic, suitable for halogenated organic waste.[2][3][9]
- Ensure the container is clearly labeled "Halogenated Organic Waste" and includes a list of its contents.[3][5][8]
2. Waste Collection:
- Carefully transfer the waste this compound into the prepared container inside a chemical fume hood.
- Do not mix with non-halogenated solvents, strong acids or bases, or heavy metals.[7][10]
- Keep the waste container securely closed when not in use.[3][4][9]
3. Rinsing of Empty Original Containers:
- The original container of this compound must be properly decontaminated before disposal.
- The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and treated as hazardous waste, adding it to your halogenated waste stream.[3]
- For highly toxic compounds, the first three rinses must be collected as hazardous waste.[3]
4. Storage and Pickup:
- Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
- This area should be secure, well-ventilated, and away from incompatible materials.[3]
- Once the container is full, or as per your institution's guidelines, request a waste pickup from your EHS office.[3][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
